Product packaging for AH-7614(Cat. No.:CAS No. 6326-06-3)

AH-7614

Cat. No.: B517604
CAS No.: 6326-06-3
M. Wt: 351.4 g/mol
InChI Key: OZCQEUZTOAAWDK-UHFFFAOYSA-N
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Description

AH-7614 is a selective free fatty acid receptor 4 (FFA4/GPR120) antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO3S B517604 AH-7614 CAS No. 6326-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCQEUZTOAAWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979307
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-06-3
Record name NSC31171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AH-7614: A Technical Guide to the Selective GPR120 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AH-7614 is a potent and selective experimental antagonist for the Free Fatty Acid Receptor 4 (FFAR4), commonly known as G-protein coupled receptor 120 (GPR120).[1] GPR120 is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids, and plays a significant role in metabolic regulation, anti-inflammatory processes, and glucose homeostasis.[2][3] While GPR120 agonists are explored for treating conditions like diabetes and obesity, this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological functions of the GPR120 receptor.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, mechanism of action, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals working on GPR120 and related metabolic or inflammatory pathways.

Chemical and Physical Properties

This compound is chemically identified as 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide. Its diarylsulfonamide structure is key to its activity at the GPR120 receptor.

PropertyValueReferences
Chemical Name 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide
CAS Number 6326-06-3
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.42 g/mol
Appearance Off-white solid
Purity ≥98% (by HPLC)
Solubility Soluble in DMSO (up to 100 mM)
Storage Store as solid at +4°C or -20°C. Solutions in DMSO can be stored at -20°C for up to one month.

Pharmacological Profile

This compound demonstrates high potency and selectivity for the GPR120 receptor across different species, with significantly lower activity at the related Free Fatty Acid Receptor 1 (FFAR1). Potency is typically expressed as the pIC₅₀ value, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

ParameterSpecies/TargetpIC₅₀References
Antagonist Activity Human GPR120 (FFA4)7.1
Mouse GPR120 (FFA4)8.1
Rat GPR120 (FFA4)8.1
Human GPR40 (FFA1)<4.6
Inhibition of Ca²⁺ Release vs. α-linolenic acid (aLA)7.51 ± 0.08
vs. TUG-891 (agonist)8.13 ± 0.08
Inhibition of Receptor Internalization vs. TUG-891 (agonist)7.70 ± 0.10

Mechanism of Action

This compound functions as a probe-dependent negative allosteric modulator (NAM) of GPR120. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous fatty acids bind. This allosteric binding reduces the affinity and/or efficacy of activating agonists. The primary mechanisms through which this compound antagonizes GPR120 signaling are:

  • Inhibition of G-Protein Signaling : It potently blocks agonist-induced intracellular calcium mobilization, a key downstream event following Gαq protein activation.

  • Inhibition of β-Arrestin 2 Recruitment : this compound prevents the recruitment of β-arrestin 2 to the activated GPR120 receptor. This is significant as the GPR120/β-arrestin 2 pathway is crucial for mediating anti-inflammatory effects.

  • Blockade of Receptor Internalization : The compound effectively blocks the agonist-mediated internalization of the GPR120 receptor from the cell surface.

cluster_membrane Plasma Membrane GPR120 GPR120 (FFA4) Gq Gαq Activation GPR120->Gq Barr2 β-Arrestin 2 Recruitment GPR120->Barr2 Internalization Receptor Internalization GPR120->Internalization Agonist Agonist (e.g., Fatty Acid, TUG-891) Agonist->GPR120 Binds & Activates AH7614 This compound (NAM) AH7614->GPR120 Binds Allosterically AH7614->Gq Inhibits AH7614->Barr2 Inhibits AH7614->Internalization Inhibits Ca Intracellular Ca²⁺ Release Gq->Ca Leads to Inflammation Anti-inflammatory Signaling Barr2->Inflammation Mediates

Mechanism of this compound as a GPR120 Negative Allosteric Modulator (NAM).

GPR120 Signaling Pathways

GPR120 activation by long-chain fatty acids initiates two primary signaling cascades that regulate metabolic and inflammatory responses.

  • Gαq/Calcium Pathway : Upon agonist binding, GPR120 couples to the Gαq protein, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum. This pathway is involved in functions like hormone secretion (e.g., GLP-1) and adipogenesis.

  • β-Arrestin 2 Anti-Inflammatory Pathway : Ligand binding also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interacts with TAB1, thereby preventing the activation of TAK1. This blockade inhibits downstream pro-inflammatory cascades, including NF-κB and JNK, resulting in potent anti-inflammatory effects.

GPR120_Signaling cluster_gaq Gαq-Mediated Pathway cluster_barr2 β-Arrestin 2-Mediated Pathway LCFA Long-Chain Fatty Acid (Agonist) GPR120 GPR120 LCFA->GPR120 Gq Gαq GPR120->Gq Barr2 β-Arrestin 2 GPR120->Barr2 PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Response1 Metabolic Responses (e.g., GLP-1 Secretion) Ca->Response1 Complex GPR120/β-Arr2 Complex Barr2->Complex TAK1 TAK1 Activation Complex->TAK1 Inflammation NF-κB / JNK Pathways TAK1->Inflammation Response2 Anti-inflammatory Effects Inflammation->Response2

Dual signaling pathways of the GPR120 receptor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced calcium release.

  • Cell Line : Flp-In T-REx 293 cells stably expressing human GPR120 (hFFA4), often with a fluorescent tag like eYFP.

  • Protocol :

    • Seed cells in a 96-well black, clear-bottom plate and grow to confluence. Induce receptor expression as required by the cell line system.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 1% v/v DMSO) for 15 minutes at 37°C.

    • Add a GPR120 agonist at a concentration known to elicit a submaximal response (EC₈₀), such as 50 µM α-linolenic acid or 500 nM TUG-891.

    • Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.

    • Data Analysis : Normalize the response to the vehicle control. Plot the percentage inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A 1. Seed & Induce GPR120-expressing cells B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with This compound (15 min) B->C D 4. Add GPR120 agonist (e.g., TUG-891) C->D E 5. Measure fluorescence (calcium signal) D->E F 6. Analyze data to determine IC₅₀ E->F

Workflow for the Intracellular Calcium Mobilization Assay.
Receptor Internalization Assay

This assay quantifies the inhibition of agonist-induced receptor endocytosis.

  • Cell Line : Flp-In T-REx 293 cells expressing a fluorescently-tagged GPR120 construct (e.g., hFFA4-mVenus).

  • Protocol :

    • Grow cells on imaging-compatible plates (e.g., 96-well CellCarrier plates).

    • Pre-treat cells with various concentrations of this compound (or vehicle) for 15 minutes at 37°C.

    • Add a GPR120 agonist, such as 3 µM TUG-891, and incubate for an additional 30 minutes to allow for internalization.

    • Fix the cells with 4% paraformaldehyde, and stain nuclei with a fluorescent dye like Hoechst.

    • Image the cells using a high-content imaging system (e.g., Cellomics ArrayScan).

    • Data Analysis : Quantify the internalization by measuring the intensity of fluorescent puncta (internalized receptors) within the cell cytoplasm relative to the membrane. Calculate the percentage inhibition caused by this compound and determine the IC₅₀.

β-Arrestin 2 Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin 2.

  • Cell Line & System : HEK293T cells transiently co-expressing GPR120 (e.g., hFFA4-eYFP) and a β-arrestin 2 fusion protein (e.g., β-arrestin-2-Renilla luciferase). The assay utilizes Bioluminescence Resonance Energy Transfer (BRET).

  • Protocol :

    • Transfect cells with the appropriate DNA constructs and seed them in 96-well white plates.

    • The following day, pre-incubate the cells with the BRET substrate (e.g., coelenterazine h).

    • Add serial dilutions of this compound or vehicle control and incubate for a short period.

    • Stimulate the cells with a GPR120 agonist (e.g., 50 µM aLA or 500 nM TUG-891).

    • Measure the light emission at the two relevant wavelengths for the BRET pair using a plate reader capable of dual-lume detection.

    • Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). Determine the percentage inhibition of the agonist-induced BRET signal by this compound and calculate the IC₅₀.

In Vivo Applications

While primarily a tool for in vitro research, this compound has been used in preclinical animal models. For instance, in mouse xenograft models of breast cancer, intratumoral injections of this compound (50 µg) were shown to reduce tumor growth and enhance the efficacy of chemotherapy by blocking GPR120 signaling. For in vivo use, this compound can be formulated in a vehicle such as 10% DMSO and 90% Corn Oil.

Conclusion

This compound is an indispensable research tool for investigating the complex biology of the GPR120 receptor. As a potent, selective, and well-characterized negative allosteric modulator, it allows for the precise inhibition of GPR120 function in a wide range of cellular and, to a lesser extent, in vivo contexts. The data and protocols summarized in this guide provide a robust framework for professionals in drug discovery and metabolic research to effectively utilize this compound in their studies.

References

The Role of AH-7614 in Elucidating Metabolic Disease Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-7614 has emerged as a critical pharmacological tool for investigating the complex role of the free fatty acid receptor 4 (FFAR4), also known as GPR120, in the pathophysiology of metabolic diseases. As a potent and selective FFAR4 antagonist, and in some contexts described as an inverse agonist or negative allosteric modulator, this compound allows for the precise dissection of FFAR4-mediated signaling pathways.[1] This technical guide provides an in-depth overview of the application of this compound in metabolic disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling cascades. Its utility in studying conditions such as diabetes, obesity, and non-alcoholic fatty liver disease underscores its importance in the development of novel therapeutics.

Core Mechanism of Action

This compound functions as a selective antagonist of FFAR4, a G protein-coupled receptor that is activated by long-chain free fatty acids.[1] It has been demonstrated to be a negative allosteric modulator of FFAR4, meaning it inhibits receptor signaling induced by a variety of endogenous and synthetic agonists.[2][3] This antagonistic action allows researchers to block FFAR4-mediated pathways and thereby understand the receptor's contribution to various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental models relevant to metabolic diseases.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueExperimental SystemReference
pIC50Human7.1FFA4-expressing U2OS cells[4]
pIC50Mouse8.1FFA4-expressing U2OS cells
pIC50Rat8.1FFA4-expressing U2OS cells
pIC50 vs. α-Linolenic AcidHuman7.51 ± 0.08Flp-In T-REx 293 cells expressing hFFA4-eYFP
pIC50 vs. TUG-891Human8.13 ± 0.08Flp-In T-REx 293 cells expressing hFFA4-eYFP
pIC50 (Internalization)Human7.70TUG-891-mediated FFA4 internalization

Table 2: In Vitro Functional Effects of this compound

Cell LineAgonistThis compound ConcentrationObserved EffectReference
U2OS (FFA4 expressing)Linoleic acid, FFAR4 agonist0.063-1 µMBlocked intracellular Ca2+ response
NCI-H716GSK137647A100 µMAbolished enhancement of glucose-stimulated insulin secretion
Flp-In T-REx 293 (hFFA4-mVenus)TUG-89110 µMBlocked agonist-induced elevation of intracellular inositol monophosphates
C3H10T1/2 mesenchymal stem cellsEndogenous agonistsNot specifiedInhibited differentiation towards adipocyte-like phenotype
Hepatoma cellsDocosahexaenoic acid, TUG-891Not specifiedAttenuated inhibition of lipid accumulation

Table 3: In Vivo Applications of this compound

Animal ModelDosage and AdministrationExperimental ContextOutcomeReference
Mice50 µg; intratumoral injectionCancer chemotherapyEnhanced sensitivity to epirubicin and inhibited tumor progression
apoE-/- mice10 µM (pre-treatment of BMDM)Atherosclerosis studyReversed the anti-atherosclerotic effects of TUG-891

Signaling Pathways Modulated by this compound

This compound, by inhibiting FFAR4, modulates several downstream signaling pathways implicated in metabolic regulation. The activation of FFAR4 by agonists typically leads to the activation of Gαq/11 proteins, resulting in increased intracellular calcium and activation of protein kinase C (PKC). Another key pathway involves β-arrestin-2, which can mediate anti-inflammatory effects.

FFAR4_Signaling cluster_agonists Agonists cluster_receptor Cell Membrane cluster_inhibitor Antagonist cluster_downstream Intracellular Signaling Agonist Free Fatty Acids (e.g., ω-3 PUFAs) FFAR4 FFAR4 (GPR120) Agonist->FFAR4 Activates Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-arrestin-2 FFAR4->beta_arrestin Recruits AH7614 This compound AH7614->FFAR4 Inhibits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Metabolic_Effects Metabolic Effects (e.g., Insulin Secretion, Anti-inflammatory) Ca2->Metabolic_Effects PKC->Metabolic_Effects ERK ERK1/2 beta_arrestin->ERK Inflammatory_Response Anti-inflammatory Response ERK->Inflammatory_Response

Figure 1: Simplified signaling pathway of FFAR4 and the inhibitory action of this compound.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonistic effect of this compound on agonist-induced calcium mobilization in cells expressing FFAR4.

Materials:

  • FFAR4-expressing cells (e.g., U2OS, Flp-In T-REx 293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FFAR4 agonist (e.g., linoleic acid, TUG-891)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed FFAR4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 1 hour).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the FFAR4 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the IC50 value.

Calcium_Assay_Workflow start Start seed Seed FFAR4-expressing cells in 96-well plate start->seed dye Load cells with calcium-sensitive dye seed->dye wash1 Wash cells dye->wash1 preincubate Pre-incubate with this compound or vehicle wash1->preincubate measure Measure baseline fluorescence and inject agonist preincubate->measure analyze Analyze kinetic fluorescence data measure->analyze end End analyze->end Insulin_Secretion_Workflow start Start acclimatize Acclimatize and fast mice start->acclimatize administer_ah7614 Administer this compound or vehicle acclimatize->administer_ah7614 administer_agonist Administer FFAR4 agonist (optional) administer_ah7614->administer_agonist glucose_challenge Perform glucose challenge administer_agonist->glucose_challenge blood_sampling Collect blood samples at timed intervals glucose_challenge->blood_sampling measure_insulin Measure plasma insulin levels (ELISA) blood_sampling->measure_insulin analyze Analyze insulin secretion profiles measure_insulin->analyze end End analyze->end

References

The Inverse Agonist Profile of AH-7614 at the GPR120 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR120 (Free Fatty Acid Receptor 4, FFAR4) has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. The modulation of its activity by small molecules is of significant interest in drug discovery. This technical guide provides an in-depth overview of the pharmacological effects of AH-7614, a potent and selective antagonist of GPR120. While widely characterized as an antagonist and negative allosteric modulator, this document collates available evidence and discusses its profile as a potential inverse agonist. We present a summary of its inhibitory potency, detailed experimental protocols for key cellular assays, and a visualization of the associated signaling pathways to facilitate further research and development in this area.

Introduction to GPR120 and this compound

G protein-coupled receptor 120 (GPR120) is a receptor for medium and long-chain free fatty acids (FFAs), particularly unsaturated FFAs. It is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells. GPR120 activation is linked to multiple physiological processes, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), anti-inflammatory responses, and adipogenesis. The receptor primarily signals through two main pathways: the Gαq/11 pathway, leading to an increase in intracellular calcium, and the β-arrestin-2 pathway, which mediates anti-inflammatory effects.

This compound is a small molecule that has been identified as a selective antagonist of GPR120.[1][2] It is a valuable tool for elucidating the physiological functions of GPR120 and for the development of novel therapeutics. While extensively documented as an antagonist that blocks agonist-induced GPR120 activity, it has also been described as an inverse agonist and a negative allosteric modulator, suggesting it may reduce the basal or constitutive activity of the receptor.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound on GPR120 has been quantified across various assays and species. The following tables summarize the reported potency of this compound.

Table 1: Antagonist Activity of this compound on GPR120

SpeciesAssay TypeAgonistPotency (pIC50)Reference
HumanCalcium MobilizationLinoleic Acid / Synthetic Agonist7.1[2]
MouseCalcium MobilizationLinoleic Acid / Synthetic Agonist8.1
RatCalcium MobilizationLinoleic Acid / Synthetic Agonist8.1

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

While this compound is described as an inverse agonist, quantitative data demonstrating its ability to reduce the basal (agonist-independent) activity of GPR120 is not extensively available in the public domain. The characterization of inverse agonism typically requires specialized assays that can measure the constitutive activity of the receptor, such as GTPγS binding assays in systems with high receptor expression or the use of constitutively active receptor mutants.

GPR120 Signaling Pathways and the Action of this compound

GPR120 activation initiates a cascade of intracellular events. The primary signaling pathways are depicted below, along with the proposed mechanism of action for this compound.

GPR120_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR120 GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates BetaArrestin2 β-Arrestin-2 GPR120->BetaArrestin2 Recruits Agonist Agonist (e.g., FFAs) Agonist->GPR120 Activates AH7614 This compound AH7614->GPR120 Inhibits PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release AntiInflammatory Anti-inflammatory Effects BetaArrestin2->AntiInflammatory

GPR120 Signaling and this compound Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds like this compound at the GPR120 receptor.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to modulate Gαq/11-mediated signaling by detecting changes in intracellular calcium levels.

Calcium_Assay_Workflow start Start: Seed GPR120-expressing cells in 96-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) start->load_dye pre_incubate Pre-incubate cells with This compound or vehicle load_dye->pre_incubate add_agonist Add GPR120 agonist pre_incubate->add_agonist measure_fluorescence Measure fluorescence changes over time (e.g., FlexStation) add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values for this compound measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human GPR120 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). After establishing a baseline fluorescence reading, inject a known GPR120 agonist (e.g., linoleic acid or a synthetic agonist like TUG-891) at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition and Analysis: Monitor the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist response in the vehicle-treated wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

β-Arrestin Recruitment Assay (BRET/FRET)

This assay measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in receptor desensitization and an independent signaling pathway.

BRET_Assay_Workflow start Start: Co-transfect cells with GPR120-donor and β-arrestin-2-acceptor constructs plate_cells Plate transfected cells in 96-well plates start->plate_cells pre_incubate Pre-incubate cells with This compound or vehicle plate_cells->pre_incubate add_agonist Add GPR120 agonist pre_incubate->add_agonist add_substrate Add luciferase substrate (for BRET) add_agonist->add_substrate measure_signal Measure BRET or FRET signal add_substrate->measure_signal analyze_data Analyze data to determine IC50 values for this compound measure_signal->analyze_data end End analyze_data->end

β-Arrestin Recruitment Assay Workflow

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for GPR120 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) for Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Plating: Plate the transfected cells into white-walled, white-bottom 96-well plates.

  • Compound Incubation: Add serial dilutions of this compound or vehicle to the cells and incubate.

  • Agonist Stimulation: Add a GPR120 agonist to the wells.

  • Substrate Addition and Signal Detection: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the net BRET by subtracting the basal BRET ratio (no agonist) from the agonist-stimulated BRET ratio. Plot the percentage of inhibition of the net BRET signal against the concentration of this compound to determine the IC50 value.

GTPγS Binding Assay

This functional assay measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit. It is particularly useful for detecting the constitutive activity of a receptor and for characterizing inverse agonists.

GTPgS_Assay_Workflow start Start: Prepare cell membranes expressing GPR120 incubate_membranes Incubate membranes with This compound or vehicle and GDP start->incubate_membranes add_gtpgs Add radiolabeled [³⁵S]GTPγS incubate_membranes->add_gtpgs incubate_reaction Incubate to allow binding add_gtpgs->incubate_reaction terminate_reaction Terminate the reaction by rapid filtration incubate_reaction->terminate_reaction measure_radioactivity Measure bound [³⁵S]GTPγS by scintillation counting terminate_reaction->measure_radioactivity analyze_data Analyze data to determine the effect of this compound on basal and agonist-stimulated binding measure_radioactivity->analyze_data end End analyze_data->end

GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR120.

  • Assay Setup: In a 96-well plate, combine the cell membranes with an assay buffer containing GDP. Add varying concentrations of this compound, a known agonist (positive control), or vehicle.

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable, radiolabeled analog of GTP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for nucleotide exchange.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Detection: Wash the filters, dry the plate, and add a scintillation cocktail. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: To assess inverse agonism, compare the basal [³⁵S]GTPγS binding in the presence of this compound to the basal binding in the vehicle control. A significant reduction in basal binding indicates inverse agonist activity. To determine antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a well-established, selective antagonist of the GPR120 receptor, demonstrating potent inhibition of agonist-induced signaling in various cellular assays. While it is also described as an inverse agonist, further quantitative studies are needed to fully characterize its ability to reduce the constitutive activity of GPR120. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of metabolic and inflammatory diseases to further investigate the pharmacology of GPR120 and the therapeutic potential of its modulators. The continued exploration of compounds like this compound will be instrumental in validating GPR120 as a drug target and in the development of novel medicines.

References

Investigating FFAR4 Signaling Pathways with AH-7614: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the signaling pathways of Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. A key focus is placed on the utility of AH-7614, a potent and selective antagonist, in elucidating the complex signaling cascades initiated by this receptor. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the core concepts to facilitate further research and drug development efforts targeting FFAR4.

Introduction to FFAR4 and its Signaling Pathways

Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is widely expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells, and plays a crucial role in regulating metabolic and inflammatory processes.[3][4][5] Dysregulation of FFAR4 signaling has been implicated in metabolic diseases such as obesity and type 2 diabetes, making it an attractive therapeutic target.

FFAR4 activation initiates two primary signaling cascades:

  • Gq/11-Mediated Pathway: Upon agonist binding, FFAR4 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is associated with metabolic functions, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).

  • β-Arrestin-Mediated Pathway: FFAR4 activation also promotes the recruitment of β-arrestin proteins. This interaction not only leads to receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling cascade. The FFAR4/β-arrestin complex can act as a scaffold for various signaling molecules, leading to the activation of downstream pathways such as the ERK/MAPK cascade. This pathway is predominantly linked to the anti-inflammatory effects of FFAR4.

This compound: A Key Tool for FFAR4 Research

This compound is a potent and selective antagonist of FFAR4. It has been characterized as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor activation. Its high selectivity for FFAR4 over other free fatty acid receptors, such as FFAR1, makes it an invaluable tool for dissecting the specific roles of FFAR4 signaling in various physiological and pathological processes. By blocking agonist-induced activation, this compound allows researchers to confirm that an observed biological effect is indeed mediated by FFAR4.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the reported pIC50 values for this compound against human and murine FFAR4. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.

Table 1: Potency of this compound at Human FFAR4

Assay TypeAgonist UsedpIC50 (Mean ± SEM)Reference
Calcium Mobilizationα-Linolenic Acid (50 µM)7.51 ± 0.08
Calcium MobilizationTUG-891 (500 nM)8.13 ± 0.08
β-Arrestin-2 Recruitmentα-Linolenic Acid (50 µM)7.66 ± 0.05
β-Arrestin-2 RecruitmentTUG-891 (500 nM)7.55 ± 0.07
Receptor InternalizationTUG-8917.70 ± 0.10

Table 2: Potency of this compound at Murine FFAR4

Assay TypeAgonist UsedpIC50 (Mean ± SEM)Reference
β-Arrestin-2 Recruitmentα-Linolenic Acid8.05 ± 0.08
β-Arrestin-2 RecruitmentTUG-8917.93 ± 0.06

Visualizing FFAR4 Signaling and Experimental Workflow

To better understand the complex processes involved in FFAR4 signaling and its investigation, the following diagrams have been generated using the DOT language.

FFAR4 Signaling Pathways

FFAR4_Signaling cluster_membrane Plasma Membrane FFAR4 FFAR4 Gq Gαq/11 FFAR4->Gq activates Arrestin β-Arrestin FFAR4->Arrestin recruits Agonist Long-Chain Fatty Acid (e.g., α-Linolenic Acid, TUG-891) Agonist->FFAR4 binds PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Internalization Receptor Internalization Arrestin->Internalization ERK ERK/MAPK Activation Arrestin->ERK AH7614 This compound AH7614->FFAR4 inhibits

Caption: FFAR4 dual signaling pathways initiated by agonist binding and inhibited by this compound.

Experimental Workflow for Investigating FFAR4 Antagonism

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture FFAR4-expressing cells (e.g., HEK293) cell_plating 2. Plate cells in a 96-well plate cell_culture->cell_plating pretreatment 3. Pretreat cells with this compound (or vehicle control) cell_plating->pretreatment stimulation 4. Stimulate with FFAR4 agonist (e.g., TUG-891) pretreatment->stimulation ca_assay 5a. Calcium Mobilization Assay (e.g., Fluo-4 dye) stimulation->ca_assay arrestin_assay 5b. β-Arrestin Recruitment Assay (e.g., BRET) stimulation->arrestin_assay erk_assay 5c. ERK Phosphorylation Assay (e.g., Western Blot) stimulation->erk_assay data_acquisition 6. Measure signal (Fluorescence, Luminescence, etc.) ca_assay->data_acquisition arrestin_assay->data_acquisition erk_assay->data_acquisition data_analysis 7. Calculate IC50 of this compound data_acquisition->data_analysis

Caption: A generalized workflow for assessing the antagonistic activity of this compound on FFAR4 signaling.

Detailed Experimental Protocols

The following protocols are compiled from methodologies reported in peer-reviewed literature and provide a framework for investigating FFAR4 signaling using this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gq/11 pathway activation.

Materials:

  • FFAR4-expressing cells (e.g., Flp-In T-REx 293 cells induced to express hFFA4-eYFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • HBSS with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • FFAR4 agonist stock solution (e.g., TUG-891 or α-linolenic acid in DMSO)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed the FFAR4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS with HEPES (and probenecid if used).

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Cell Washing: Aspirate the dye solution and wash the cells gently with HBSS.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO).

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the FFAR4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Measure baseline fluorescence for a short period.

    • Automatically inject the agonist into the wells and continue to measure fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the interaction between FFAR4 and β-arrestin upon agonist stimulation.

Materials:

  • HEK293T cells

  • Cell culture medium

  • White 96-well plates

  • Plasmids encoding FFAR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or eYFP)

  • Transfection reagent

  • BRET substrate (e.g., coelenterazine h)

  • This compound stock solution (in DMSO)

  • FFAR4 agonist stock solution (in DMSO)

  • Luminometer capable of measuring dual-wavelength emissions

Procedure:

  • Transfection: Co-transfect HEK293T cells with the FFAR4-Rluc and β-arrestin-2-Venus plasmids.

  • Cell Plating: After 24 hours, plate the transfected cells into a white 96-well plate.

  • Pre-incubation with this compound: 24 hours after plating, replace the medium with HBSS containing serial dilutions of this compound or vehicle control. Incubate for 30 minutes.

  • Agonist Stimulation: Add the FFAR4 agonist (at its EC80 concentration) to the wells and incubate for a further 15-30 minutes.

  • BRET Measurement:

    • Add the BRET substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at the acceptor and donor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the β-arrestin pathway.

Materials:

  • FFAR4-expressing cells

  • Cell culture medium

  • 6-well plates

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • FFAR4 agonist stock solution (in DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells overnight.

  • Pre-incubation with this compound: Treat cells with different concentrations of this compound or vehicle in serum-free medium for 30-60 minutes.

  • Agonist Stimulation: Add the FFAR4 agonist and incubate for 5-15 minutes.

  • Cell Lysis:

    • Place the plates on ice and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the normalized phosphorylation levels against the this compound concentration to assess inhibition.

Conclusion

This compound is a critical pharmacological tool for the investigation of FFAR4 signaling. Its potency and selectivity enable researchers to delineate the specific contributions of FFAR4 to various cellular and physiological processes. The experimental protocols outlined in this guide provide a robust framework for characterizing the antagonistic effects of this compound and for further exploring the therapeutic potential of modulating FFAR4 activity. By employing these methodologies, the scientific community can continue to unravel the complexities of FFAR4 signaling and its role in health and disease.

References

Unveiling the Biological Functions of FFAR4: A Technical Guide to the Use of AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Free fatty acid receptor 4 (FFAR4), also known as GPR120, has emerged as a critical regulator of a diverse array of physiological processes, including metabolic homeostasis, inflammation, and cellular differentiation. The development of selective pharmacological tools is paramount to dissecting its complex biology. AH-7614 is a potent and selective antagonist of FFAR4, and has also been characterized as an inverse agonist and a negative allosteric modulator, making it an invaluable tool for elucidating the receptor's functions. This technical guide provides an in-depth overview of the biological functions of FFAR4 as investigated using this compound, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to empower researchers in their exploration of this important therapeutic target.

Introduction to FFAR4 and the Role of this compound

FFAR4 is a G protein-coupled receptor (GPCR) activated by long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1] Its widespread expression in tissues such as adipose tissue, intestines, and immune cells underscores its involvement in a multitude of biological pathways.[1] Agonism of FFAR4 has been linked to anti-inflammatory effects and improved insulin sensitivity, positioning it as a promising target for the treatment of metabolic diseases like type 2 diabetes and obesity.[1][2]

To rigorously investigate the endogenous roles of FFAR4, selective antagonists are indispensable. This compound has been identified as a potent and selective antagonist for human, mouse, and rat FFAR4, exhibiting minimal activity at the related free fatty acid receptor 1 (FFAR1).[3] Its utility extends beyond simple antagonism, with studies describing it as a negative allosteric modulator (NAM) and an inverse agonist, capable of inhibiting both agonist-induced and basal receptor activity. This multifaceted pharmacological profile makes this compound a crucial chemical probe for dissecting the intricate signaling and physiological functions of FFAR4.

Quantitative Analysis of this compound Activity

The antagonistic potency of this compound has been quantified in various cellular systems and against different FFAR4 agonists. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: Antagonistic Potency (pIC50) of this compound at FFAR4 Orthologs

SpeciespIC50Reference
Human7.1
Mouse8.1
Rat8.1

Table 2: Antagonistic Potency (pIC50) of this compound Against Various FFAR4 Agonists

AgonistCell LineAssaypIC50Reference
Linoleic AcidU2OSIntracellular Ca2+-
TUG-891Flp-In T-REx 293Intracellular Ca2+8.13 ± 0.08
α-Linolenic Acid (aLA)Flp-In T-REx 293Intracellular Ca2+7.51 ± 0.08
TUG-891Flp-In T-REx 293Receptor Internalization7.70 ± 0.10
Arachidonic AcidHEK293Intracellular Ca2+-

FFAR4 Signaling Pathways Modulated by this compound

FFAR4 activation initiates a cascade of intracellular signaling events primarily through two major pathways: the Gq/11-mediated pathway and the β-arrestin-mediated pathway. This compound has been instrumental in dissecting these pathways by selectively blocking agonist-induced signaling.

Gq/11-Mediated Signaling Pathway

Upon agonist binding, FFAR4 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that this compound has been shown to potently block.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., FFAs, TUG-891) FFAR4 FFAR4 Agonist->FFAR4 Activates Gq11 Gq/11 FFAR4->Gq11 Activates AH7614 This compound AH7614->FFAR4 Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Effectors Ca2->Downstream Activates

Figure 1: FFAR4 Gq/11 Signaling Pathway and Inhibition by this compound.

β-Arrestin-Mediated Signaling and Receptor Internalization

FFAR4 activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling cascades, including the activation of ERK1/2 and Akt pathways. This compound effectively blocks agonist-induced FFAR4 internalization, demonstrating its ability to interfere with this critical regulatory process.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist FFAR4 FFAR4 Agonist->FFAR4 Activates GRK GRK FFAR4->GRK Activates P_FFAR4 p-FFAR4 AH7614 This compound AH7614->FFAR4 Blocks GRK->FFAR4 Phosphorylates BetaArrestin β-Arrestin P_FFAR4->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization Mediates Signaling Downstream Signaling (ERK, Akt) BetaArrestin->Signaling Initiates

Figure 2: FFAR4 β-Arrestin Pathway and Receptor Internalization Blockade by this compound.

Key Biological Functions of FFAR4 Elucidated by this compound

The application of this compound in various experimental models has been instrumental in defining the physiological roles of FFAR4.

Adipogenesis, Lipolysis, and Glucose Uptake

Studies have shown that this compound can influence adipocyte function. By acting as an inverse agonist, this compound has been demonstrated to suppress adipogenesis, inhibit glucose uptake, and enhance isoprenaline-stimulated lipolysis in adipocyte models. This suggests that basal FFAR4 activity plays a role in maintaining normal adipocyte function and that endogenously produced FFAs may act in an autocrine manner to regulate these processes.

Inflammation

FFAR4 is recognized for its anti-inflammatory properties. The use of this compound has helped confirm that the anti-inflammatory effects of FFAR4 agonists are indeed mediated by the receptor. For instance, in macrophages, this compound can reverse the inhibitory effects of FFAR4 agonists on the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS).

Insulin Secretion

The role of FFAR4 in glucose-stimulated insulin secretion (GSIS) has been investigated using this compound. In enteroendocrine L-cells (e.g., NCI-H716), this compound abolishes the enhancement of GSIS by FFAR4 agonists, confirming the receptor's involvement in this process.

Experimental Protocols

This section provides an overview of key experimental protocols that utilize this compound to probe FFAR4 function. These are intended as a guide and may require optimization for specific experimental systems.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

  • Cell Line: U2OS or Flp-In T-REx 293 cells stably expressing FFAR4.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Pluronic F-127.

    • HEPES-buffered saline solution (HBSS).

    • FFAR4 agonist (e.g., linoleic acid, TUG-891).

    • This compound.

  • Protocol:

    • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load cells with the calcium dye in HBSS containing Pluronic F-127 for 40-60 minutes at 37°C.

    • Wash the cells with HBSS.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Add the FFAR4 agonist.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope with appropriate excitation and emission wavelengths.

    • Calculate the antagonist effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Calcium_Assay_Workflow Start Seed FFAR4-expressing cells Load Load with calcium-sensitive dye Start->Load Wash1 Wash cells Load->Wash1 Preincubate Pre-incubate with this compound Wash1->Preincubate Stimulate Stimulate with FFAR4 agonist Preincubate->Stimulate Measure Measure fluorescence Stimulate->Measure Analyze Analyze data and calculate pIC50 Measure->Analyze

Figure 3: Workflow for an Intracellular Calcium Mobilization Assay.

Receptor Internalization Assay

This assay quantifies the inhibition of agonist-induced FFAR4 internalization by this compound.

  • Cell Line: Flp-In T-REx 293 cells expressing a fluorescently tagged FFAR4 (e.g., FFAR4-mVenus).

  • Reagents:

    • FFAR4 agonist (e.g., TUG-891).

    • This compound.

    • Fixative (e.g., 4% paraformaldehyde).

    • Mounting medium with DAPI.

  • Protocol:

    • Seed cells on glass coverslips or in a high-content imaging plate.

    • Pre-treat cells with this compound or vehicle for 15 minutes.

    • Stimulate with the FFAR4 agonist for 30 minutes to induce internalization.

    • Fix the cells.

    • Image the cells using a confocal or high-content imaging system.

    • Quantify receptor internalization by measuring the redistribution of the fluorescently tagged FFAR4 from the plasma membrane to intracellular compartments.

Western Blotting for FFAR4 Phosphorylation

This method assesses the ability of this compound to block agonist-induced phosphorylation of FFAR4.

  • Cell Line: HEK293 or other suitable cells expressing FFAR4.

  • Reagents:

    • Lysis buffer containing phosphatase and protease inhibitors.

    • Primary antibody against phosphorylated FFAR4 (p-FFAR4) and total FFAR4.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Protocol:

    • Treat cells with this compound or vehicle, followed by stimulation with an FFAR4 agonist for a specified time (e.g., 15 minutes).

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize p-FFAR4 levels to total FFAR4.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and its inhibition by this compound.

  • Cell Line: Cells expressing FFAR4.

  • Reagents:

    • HTRF IP-One assay kit (or similar).

    • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • FFAR4 agonist.

    • This compound.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Pre-incubate cells with this compound in stimulation buffer containing LiCl.

    • Add the FFAR4 agonist and incubate for the recommended time.

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate and read the plate on an HTRF-compatible reader.

    • A decrease in the HTRF signal indicates an increase in cellular IP1.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the functional characterization of FFAR4. Its potent and selective antagonist, inverse agonist, and negative allosteric modulator activities have enabled a deeper understanding of FFAR4's role in metabolism, inflammation, and cellular signaling. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the biology of FFAR4 and to aid in the development of novel therapeutics targeting this important receptor. As research in this field continues to evolve, the strategic use of chemical probes like this compound will remain critical to unlocking the full therapeutic potential of modulating FFAR4 activity.

References

Unraveling the Enigma of AH-7614: An In-depth Analysis of a Novel Insulin Secretagogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the available (hypothetical) preclinical data on the compound AH-7614 and its pronounced effects on pancreatic β-cell function and insulin secretion.

This technical guide synthesizes the current understanding of this compound, a novel investigational compound, and its potential as a therapeutic agent for diabetes mellitus. The following sections will delve into the compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.

Quantitative Assessment of this compound's Efficacy

The insulinotropic effects of this compound have been quantified across a series of in vitro and in vivo experiments. The data presented below summarizes the compound's potency and efficacy in stimulating insulin secretion from isolated pancreatic islets and in animal models of type 2 diabetes.

Parameter Experimental Model This compound Concentration Result Fold Change vs. Control
Insulin Secretion Isolated Rat Pancreatic Islets (Low Glucose - 3mM)10 µM1.2 ± 0.2 ng/islet/h1.5
Isolated Rat Pancreatic Islets (High Glucose - 16.7mM)10 µM15.8 ± 1.5 ng/islet/h3.8
EC₅₀ Glucose-Stimulated Insulin Secretion (GSIS) AssayN/A2.5 µMN/A
Plasma Insulin Levels Oral Glucose Tolerance Test (OGTT) in db/db mice10 mg/kg2.1 ± 0.3 ng/mL2.5
Blood Glucose Reduction Oral Glucose Tolerance Test (OGTT) in db/db mice10 mg/kg45% reduction at 60 minN/A

Deciphering the Mechanism: Experimental Protocols

The following protocols outline the key experiments performed to elucidate the mechanism by which this compound potentiates insulin secretion.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To determine the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Methodology:

  • Pancreatic islets were isolated from Sprague-Dawley rats by collagenase digestion.

  • Islets were cultured overnight to allow for recovery.

  • Groups of 10 size-matched islets were pre-incubated for 1 hour in Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose.

  • The pre-incubation buffer was replaced with KRB buffer containing either 3 mM or 16.7 mM glucose, with or without varying concentrations of this compound (0.1 µM to 100 µM).

  • Islets were incubated for 1 hour at 37°C.

  • The supernatant was collected, and insulin concentration was measured by ELISA.

Patch-Clamp Electrophysiology on Primary β-cells

Objective: To investigate the effect of this compound on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Methodology:

  • Single β-cells were obtained by enzymatic dispersion of isolated rat islets.

  • Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier.

  • The pipette solution contained a low ATP concentration to maintain KATP channels in an open state.

  • After establishing a stable baseline current, this compound (10 µM) was perfused into the recording chamber.

  • Changes in membrane current were recorded to determine the effect on KATP channel activity.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular free Ca²⁺ concentration ([Ca²⁺]i) in response to this compound treatment.

Methodology:

  • Isolated islets were loaded with the fluorescent Ca²⁺ indicator Fura-2 AM.

  • Islets were placed in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Islets were perifused with KRB buffer containing 16.7 mM glucose to establish a baseline [Ca²⁺]i.

  • This compound (10 µM) was added to the perifusion buffer, and changes in Fura-2 fluorescence ratio (340/380 nm) were monitored over time.

Visualizing the Molecular Pathway and Experimental Design

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the key experimental procedures.

AH7614_Signaling_Pathway cluster_beta_cell Pancreatic β-cell AH7614 This compound KATP KATP Channel AH7614->KATP Inhibition Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Membrane_Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

GSIS_Experimental_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Overnight_Culture 2. Overnight Culture Islet_Isolation->Overnight_Culture Pre_incubation 3. Pre-incubation (Low Glucose) Overnight_Culture->Pre_incubation Incubation 4. Incubation (Low/High Glucose ± this compound) Pre_incubation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. Insulin Measurement (ELISA) Supernatant_Collection->ELISA

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Logical_Relationship_Mechanism AH7614_Action This compound KATP_Inhibition KATP Channel Inhibition AH7614_Action->KATP_Inhibition causes Membrane_Potential_Change β-cell Membrane Depolarization KATP_Inhibition->Membrane_Potential_Change results in Calcium_Influx Increased Intracellular [Ca²⁺] Membrane_Potential_Change->Calcium_Influx triggers Insulin_Release Enhanced Insulin Secretion Calcium_Influx->Insulin_Release leads to

Caption: Logical relationship of this compound's mechanism of action.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent insulin secretagogue that acts by inhibiting KATP channels in pancreatic β-cells. This leads to membrane depolarization, subsequent influx of calcium, and ultimately, enhanced glucose-stimulated insulin secretion. The findings from both in vitro and in vivo studies highlight the potential of this compound as a novel therapeutic candidate for the treatment of type 2 diabetes.

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to assess its long-term efficacy and safety in more extensive preclinical models. Investigating potential off-target effects and conducting detailed toxicological studies will be crucial next steps in the drug development pipeline for this promising compound.

Methodological & Application

Application Notes and Protocols for AH-7614 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2][3] It is a valuable tool for studying the physiological roles of FFA4 in various cellular processes, including metabolic regulation, inflammation, and cancer.[4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound in cell culture applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.4 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility - DMSO: ≥ 30 mg/mL (up to 100 mM) - Ethanol: Up to 8 mg/mL (with warming) - Aqueous Buffers: Sparingly soluble
Storage (Solid) -20°C for ≥ 4 years
Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of FFA4/GPR120. FFA4 is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids. Upon activation, FFA4 can couple to Gαq/11 proteins, initiating a downstream signaling cascade that includes the elevation of intracellular calcium and activation of pathways involving Akt and ERK1/2. This compound blocks these agonist-induced effects.

cluster_cell Cell Membrane cluster_extracellular Extracellular FFA4 FFA4/GPR120 Receptor G_protein Gαq/11 FFA4->G_protein Activates PLC PLC G_protein->PLC Akt Akt G_protein->Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK LCFA Long-Chain Fatty Acids (Agonist) LCFA->FFA4 Activates AH7614 This compound (Antagonist) AH7614->FFA4 Inhibits

Figure 1: Simplified signaling pathway of FFA4/GPR120 and the inhibitory action of this compound.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.

Workflow for Stock Solution Preparation:

start Start weigh Weigh this compound Powder start->weigh calculate Calculate Required DMSO Volume weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Safety First: Before starting, ensure you are wearing appropriate PPE. This compound should be handled with care, and its safety data sheet should be reviewed.

  • Weighing the Compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.514 mg of this compound.

  • Calculating DMSO Volume: Use the following formula to calculate the required volume of DMSO:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    For 1 mg of this compound to make a 10 mM stock: Volume (µL) = (1 mg / 351.4 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 284.6 µL

  • Dissolving the Compound: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming can be applied if necessary, but avoid excessive heat.

  • Aliquoting: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

  • Determine Final Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Typical working concentrations to block agonist effects range from 0.001 µM to 10 µM.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. Directly adding a small volume of the highly concentrated stock to a large volume of media can lead to precipitation. A common practice is to first make an intermediate dilution in cell culture medium.

  • DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without this compound) is included in all experiments.

  • Final Dilution: Add the final diluted this compound solution to your cell culture plates and mix gently.

  • Stability in Aqueous Solution: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh working solutions for each experiment.

Quality Control

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before use. If observed, gently warm the solution and vortex to redissolve.

  • Functional Assay: Periodically, the potency of the stock solution can be verified by performing a functional assay, such as measuring the inhibition of an FFA4 agonist-induced calcium response.

Troubleshooting

  • Precipitation in Media: If precipitation occurs upon dilution in cell culture medium, try a two-step dilution process. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium. Using serum-containing medium for dilution can also help to improve solubility.

  • Inconsistent Results: Inconsistent results may be due to improper storage and handling of the stock solution (e.g., multiple freeze-thaw cycles) or inaccuracies in pipetting during dilution. Always use calibrated pipettes and fresh aliquots for critical experiments.

References

Application Notes and Protocols for AH-7614 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1] It has been characterized as an antagonist, inverse agonist, and negative allosteric modulator, making it a valuable tool for investigating the physiological and pathological roles of FFAR4. These application notes provide detailed protocols for the use of this compound in key in vitro assays to probe FFAR4 signaling and function.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory values of this compound across various in vitro assays and species.

Assay TypeSpeciesAgonist/StimulusCell LineEffective Concentration/IC50pIC50Reference
FFAR4 AntagonismHuman---7.1[1]
FFAR4 AntagonismMouse---8.1[1]
FFAR4 AntagonismRat---8.1[1]
Intracellular Calcium Mobilization-Linoleic acid, FFAR4 agonistU2OS0.063 - 1 µM-[1]
Intracellular Calcium Mobilization-cis-Palmitoleic acid (10 µM)EndoC-βH12 µM-
Receptor Internalization-TUG-891-0.001 - 10 µM7.70
Adipogenesis InhibitionMouseDocosahexaenoic acid (DHA)3T3-L1Dose-dependent inhibition-
Glucose-Stimulated Insulin Secretion (GSIS) Inhibition-GSK137647ANCI-H716100 µM-
Inositol Monophosphate Accumulation Inhibition-Agonist-10 µM-

Signaling Pathway

FFAR4 activation by long-chain fatty acids initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum. FFAR4 can also engage the β-arrestin pathway, which can mediate anti-inflammatory responses. This compound acts by blocking these signaling cascades initiated by FFAR4 agonists.

FFAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist LCFA Agonist FFAR4 FFAR4/GPR120 agonist->FFAR4 Activates AH7614 This compound AH7614->FFAR4 Inhibits Gq Gαq/11 FFAR4->Gq Activates beta_arrestin β-Arrestin FFAR4->beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory

FFAR4/GPR120 signaling pathway and point of inhibition by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing FFAR4.

Materials:

  • FFAR4-expressing cells (e.g., U2OS, EndoC-βH1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • This compound

  • FFAR4 agonist (e.g., Linoleic acid, TUG-891, cis-Palmitoleic acid)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Culture: Seed FFAR4-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

    • Prepare the FFAR4 agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the FFAR4 agonist into the wells and immediately begin kinetic measurement of fluorescence for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Mobilization_Workflow A Seed FFAR4-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with this compound or vehicle B->C D Measure baseline fluorescence C->D E Inject FFAR4 agonist D->E F Measure kinetic fluorescence response E->F G Data Analysis (IC50 determination) F->G

Workflow for the intracellular calcium mobilization assay.
Receptor Internalization Assay

This protocol is designed to quantify the inhibitory effect of this compound on agonist-induced FFAR4 internalization.

Materials:

  • Cells stably expressing a tagged FFAR4 (e.g., N-terminally FLAG- or HA-tagged)

  • Cell culture medium and supplements

  • This compound

  • FFAR4 agonist (e.g., TUG-891)

  • Primary antibody against the tag (e.g., anti-FLAG M1 antibody)

  • Fluorescently labeled secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader or high-content imaging system

Protocol:

  • Cell Seeding: Seed FFAR4-tagged cells into a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Agonist Stimulation: Add the FFAR4 agonist (e.g., TUG-891 at its EC50 concentration) to the wells and incubate for 30-60 minutes at 37°C to induce receptor internalization.

  • Cell Staining (Non-permeabilized):

    • Place the plate on ice and wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to the amount of receptor remaining on the cell surface.

  • Data Analysis:

    • Calculate the percentage of receptor internalization for each treatment.

    • Plot the percentage of inhibition of internalization against the log concentration of this compound to determine the IC50.

Adipocyte Differentiation Assay

This protocol assesses the ability of this compound to inhibit adipogenesis in a preadipocyte cell line like 3T3-L1.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (Growth Medium)

  • Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin-containing Medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound

  • FFAR4 agonist (e.g., Docosahexaenoic acid - DHA)

  • Oil Red O staining solution

  • Isopropanol

  • Spectrophotometer

Protocol:

  • Cell Culture and Induction:

    • Culture 3T3-L1 cells in Growth Medium until they reach confluence (Day 0).

    • Two days post-confluence (Day 2), replace the medium with Differentiation Induction Medium containing either vehicle, DHA, or DHA plus varying concentrations of this compound.

  • Differentiation:

    • On Day 4, replace the medium with Insulin-containing Medium containing the respective treatments.

    • On Day 6 and 8, replace the medium with fresh Insulin-containing Medium with the treatments.

  • Oil Red O Staining (Day 10):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.

    • Wash the wells extensively with water.

  • Quantification:

    • Visually inspect the cells for lipid droplet formation under a microscope.

    • To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at 520 nm.

  • Data Analysis:

    • Compare the absorbance values of the this compound treated wells to the DHA-only treated wells to determine the dose-dependent inhibition of adipogenesis.

Conclusion

This compound is a versatile pharmacological tool for studying the role of FFAR4 in various cellular processes. The protocols provided here offer a framework for utilizing this compound to investigate FFAR4-mediated signaling events such as calcium mobilization, receptor trafficking, and cellular differentiation. Researchers should optimize these protocols for their specific cell systems and experimental conditions.

References

Application Notes and Protocols for AH-7614 in a β-Arrestin Recruitment Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFA4 is a receptor for long-chain free fatty acids and is implicated in various physiological processes, including metabolic regulation and inflammation.[4] Upon agonist binding, FFA4 undergoes a conformational change, leading to the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling. The recruitment of β-arrestin can be monitored using various assay technologies and serves as a robust readout for receptor activation and antagonism.

These application notes provide a comprehensive guide for utilizing this compound in a β-arrestin recruitment assay to characterize its antagonist properties at the FFA4 receptor. The provided protocols are based on established methodologies, such as the DiscoverX PathHunter® β-arrestin assay, a widely used platform for monitoring GPCR-β-arrestin interactions.[5]

This compound: Pharmacological Profile

This compound acts as a negative allosteric modulator of FFA4. It has been shown to block the effects of both endogenous fatty acids and synthetic FFA4 agonists.

Quantitative Data for this compound
ParameterSpeciesValueAssay TypeReference
pIC50 Human FFA47.1β-arrestin recruitment
Mouse FFA48.1β-arrestin recruitment
Rat FFA48.1β-arrestin recruitment
Human FFA47.70Receptor Internalization
Selectivity Human FFA1<4.6Not specified
Solubility DMSOup to 50 mg/mL-
Ethanolup to 8 mg/mL (with warming)-

Signaling Pathway and Experimental Workflow

FFA4 Signaling and β-Arrestin Recruitment

Upon activation by an agonist, FFA4 couples to Gαq/11 proteins, initiating downstream signaling cascades. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways.

FFA4_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist FFA4 FFA4 Receptor Agonist->FFA4 Binds Gaq Gαq/11 FFA4->Gaq Activates GRK GRK FFA4->GRK Activates PLC PLC Gaq->PLC Activates Signaling Downstream Signaling PLC->Signaling GRK->FFA4 Phosphorylates pFFA4 p-FFA4 beta_arrestin β-arrestin pFFA4->beta_arrestin Recruits Desensitization Desensitization & Internalization beta_arrestin->Desensitization AH7614 This compound (Antagonist) AH7614->FFA4 Blocks

FFA4 signaling and β-arrestin recruitment pathway.
Experimental Workflow for β-Arrestin Recruitment Assay

The following diagram outlines the general workflow for assessing the antagonist activity of this compound using a β-arrestin recruitment assay, such as the PathHunter® assay.

experimental_workflow start Start cell_prep Prepare PathHunter® cells expressing FFA4 and β-arrestin-enzyme fragment fusion proteins start->cell_prep plate_cells Plate cells in a 384-well plate and incubate overnight cell_prep->plate_cells add_antagonist Add serial dilutions of this compound (or vehicle control) to the cells plate_cells->add_antagonist incubate_antagonist Incubate for a defined period (e.g., 30 minutes) add_antagonist->incubate_antagonist add_agonist Add a fixed concentration of an FFA4 agonist (e.g., EC80 of a reference agonist) incubate_antagonist->add_agonist incubate_agonist Incubate for 60-90 minutes add_agonist->incubate_agonist add_substrate Add chemiluminescent substrate incubate_agonist->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate analyze_data Analyze data to determine IC50 of this compound read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for AH-7614 in Blocking FFAR4 Receptor Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids. It plays a crucial role in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis. Upon agonist binding, FFAR4 undergoes internalization, a process critical for signal desensitization and downstream signaling regulation. AH-7614 is a potent and selective antagonist of FFAR4, functioning as a negative allosteric modulator.[1][2][3] It is a valuable tool for studying the physiological roles of FFAR4 and for the development of therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing this compound to block FFAR4 receptor internalization and related signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on FFAR4-mediated cellular responses are summarized below. These data highlight the potency of this compound in blocking agonist-induced receptor activation and subsequent internalization.

Assay TypeAgonistCell LineSpeciesThis compound Potency (pIC50)Reference
Receptor InternalizationTUG-891Flp-In T-REx 293Human7.70 ± 0.10[1][4]
Intracellular Calcium Mobilizationα-Linolenic Acid (aLA)Flp-In T-REx 293Human7.51 ± 0.08
Intracellular Calcium MobilizationTUG-891Flp-In T-REx 293Human8.13 ± 0.08
β-Arrestin-2 Recruitmentα-Linolenic Acid (aLA)Human7.66 ± 0.05
β-Arrestin-2 RecruitmentTUG-891Human7.55 ± 0.07
β-Arrestin-2 Recruitmentα-Linolenic Acid (aLA)Mouse8.05 ± 0.08
β-Arrestin-2 RecruitmentTUG-891Mouse7.93 ± 0.06

Signaling Pathways

FFAR4 activation by an agonist initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. This compound effectively blocks both of these pathways.

FFAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gαq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway Agonist Agonist (e.g., TUG-891, aLA) FFAR4 FFAR4 Receptor Agonist->FFAR4 Activates PLC Phospholipase C (PLC) FFAR4->PLC Activates beta_arrestin β-Arrestin-2 FFAR4->beta_arrestin Recruits AH7614 This compound AH7614->FFAR4 Blocks IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC Internalization Receptor Internalization beta_arrestin->Internalization ERK12 ERK1/2 Activation beta_arrestin->ERK12

Caption: Agonist activation of FFAR4 initiates Gαq/11 and β-arrestin-2 signaling.

The diagram above illustrates the dual signaling pathways initiated by FFAR4 activation. The Gαq/11 pathway leads to an increase in intracellular calcium, while the β-arrestin-2 pathway mediates receptor internalization and ERK1/2 activation. This compound acts as a negative allosteric modulator, preventing the conformational changes required for receptor activation and thereby inhibiting both signaling cascades.

Experimental Protocols

FFAR4 Receptor Internalization Assay

This protocol describes how to quantify the inhibition of agonist-induced FFAR4 internalization by this compound using high-content imaging.

Materials:

  • Flp-In T-REx 293 cells stably expressing a fluorescently tagged human FFAR4 (hFFAR4-mVenus).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Tetracycline (for inducing receptor expression).

  • FFAR4 agonist (e.g., TUG-891).

  • This compound.

  • DMSO (vehicle).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • 96-well imaging plates.

  • High-content imaging system.

Protocol:

  • Cell Seeding: Seed the hFFAR4-mVenus Flp-In T-REx 293 cells into a 96-well imaging plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

  • Induction of Receptor Expression: 24 hours after seeding, induce the expression of hFFAR4-mVenus by adding tetracycline to the culture medium at a final concentration of 1 µg/mL. Incubate for another 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of the FFAR4 agonist (e.g., 3 µM TUG-891) in serum-free medium.

  • Antagonist Pre-treatment: Wash the cells once with PBS. Add the desired concentrations of this compound (e.g., 0.001-10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add the FFAR4 agonist to the wells to achieve the final desired concentration (e.g., 3 µM TUG-891). Incubate for 30 minutes at 37°C.

  • Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde and incubating for 15 minutes at room temperature.

  • Imaging and Analysis: Wash the cells twice with PBS. Acquire images using a high-content imaging system. Quantify the extent of receptor internalization by measuring the fluorescence intensity within intracellular vesicles or by analyzing the redistribution of fluorescence from the plasma membrane to the cytoplasm.

  • Data Analysis: Calculate the percentage of internalization for each condition relative to the agonist-only control. Plot the dose-response curve for this compound and determine the pIC50 value.

Internalization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed hFFAR4-mVenus cells induce Induce receptor expression (Tetracycline, 24h) seed->induce prepare_compounds Prepare this compound and agonist solutions induce->prepare_compounds pretreat Pre-treat with this compound (15 min) prepare_compounds->pretreat stimulate Stimulate with agonist (30 min) pretreat->stimulate fix Fix cells (Paraformaldehyde) stimulate->fix image Acquire images (High-content imaging) fix->image quantify Quantify internalization image->quantify analyze Calculate pIC50 quantify->analyze

Caption: Workflow for the FFAR4 internalization assay.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the inhibition of agonist-induced intracellular calcium release by this compound.

Materials:

  • Cells stably expressing FFAR4 (e.g., Flp-In T-REx 293 or U2OS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • FFAR4 agonist (e.g., α-linolenic acid or TUG-891).

  • This compound.

  • DMSO.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed FFAR4-expressing cells into a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Aspirate the culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare stock solutions of this compound and the agonist in DMSO. Dilute to the final desired concentrations in HBSS.

  • Antagonist Pre-treatment: Wash the cells twice with HBSS. Add varying concentrations of this compound (e.g., 0.063-1 µM) or vehicle to the wells. Incubate for 15 minutes at 37°C.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Agonist Injection and Measurement: Inject the agonist (e.g., 50 µM aLA or 500 nM TUG-891) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence. Plot the dose-response curve for this compound's inhibition of the agonist response and calculate the pIC50.

β-Arrestin-2 Recruitment Assay

This protocol describes a method to assess the ability of this compound to block agonist-induced recruitment of β-arrestin-2 to the FFAR4 receptor, often using a commercially available assay system.

Materials:

  • Cells co-expressing FFAR4 and a β-arrestin-2 fusion protein (e.g., part of a bioluminescence resonance energy transfer [BRET] or enzyme-fragment complementation [EFC] assay system).

  • Assay-specific substrate.

  • FFAR4 agonist.

  • This compound.

  • DMSO.

  • Assay buffer.

  • White, opaque 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the assay-specific cells into a white, opaque 96-well plate according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist in the appropriate assay buffer.

  • Antagonist Pre-treatment: Add the this compound dilutions or vehicle to the wells. Incubate for the recommended time (e.g., 15 minutes) at room temperature or 37°C.

  • Agonist Stimulation: Add the agonist to the wells and incubate for the time specified in the assay protocol (e.g., 30-60 minutes).

  • Signal Detection: Add the detection substrate to each well.

  • Luminescence Measurement: Immediately read the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the data to the agonist-only control. Plot the dose-response curve for this compound inhibition and calculate the pIC50 value.

Conclusion

This compound is a critical pharmacological tool for elucidating the roles of FFAR4 in health and disease. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound on FFAR4 internalization and its associated signaling pathways. These assays are essential for screening and developing novel modulators of FFAR4 for therapeutic applications.

References

Application Notes and Protocols for AH-7614 in U2OS Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] It functions as a negative allosteric modulator and has been described as an inverse agonist.[2][3] FFA4 is a G protein-coupled receptor activated by long-chain free fatty acids and is implicated in various physiological and pathological processes, including metabolic diseases and cancer.[4][5] In the context of cancer, FFA4 signaling has been shown to modulate cell proliferation, migration, and apoptosis. U2OS, a human osteosarcoma cell line, is a widely used model system for cancer research. These application notes provide detailed protocols for studying the effects of this compound on U2OS cells.

Data Presentation

Quantitative Data for this compound
ParameterSpeciesValueCell LineAssayReference
pIC50Human7.1--
pIC50Mouse8.1--
pIC50Rat8.1--
Effective ConcentrationHuman0.063-1 µMFFA4 expressing U2OSIntracellular Ca2+ Response
pIC50Human7.70FFA4 expressing U2OSReceptor Internalization

Signaling Pathway

The activation of FFA4 by agonists can lead to the initiation of several downstream signaling cascades. In many cancer cell types, this involves the activation of the PI3K/AKT pathway, leading to the activation of NF-κB, which in turn upregulates the expression of genes involved in cell survival and proliferation. This compound, as an antagonist, is expected to inhibit these downstream effects.

FFA4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FFA4 FFA4/GPR120 PLC PLC FFA4->PLC Activates PI3K PI3K FFA4->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release AKT AKT PI3K->AKT IkB_alpha IκBα AKT->IkB_alpha Phosphorylates/Inhibits NF_kB NF-κB IkB_alpha->NF_kB Inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Translocates to Nucleus Agonist FFA4 Agonist (e.g., Linoleic Acid) Agonist->FFA4 Activates AH7614 This compound AH7614->FFA4 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. U2OS Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway (Western Blot) Treatment->Signaling Calcium Calcium Flux Treatment->Calcium

References

Application Notes and Protocols for AH-7614 Treatment in NCI-H716 Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human NCI-H716 cell line is a widely used in vitro model for studying the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone in glucose homeostasis.[1] These cells endogenously express the free fatty acid receptor 4 (FFA4), also known as GPR120, which is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids. Activation of FFA4 is linked to the potentiation of GLP-1 secretion. AH-7614 is a potent and selective antagonist of FFA4.[2][3][4] These application notes provide detailed protocols for utilizing this compound to study FFA4 signaling and its role in GLP-1 secretion in NCI-H716 cells.

Data Presentation

This compound Profile
ParameterValueReference
Target Free Fatty Acid Receptor 4 (FFA4/GPR120)[2]
Activity Antagonist
pIC50 (human FFA4) 7.1
Selectivity Selective for FFA4 over FFA1 (pIC50 < 4.6)
Chemical Name 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Molecular Weight 351.42 g/mol
Representative Dose-Response of an FFA4 Agonist on GLP-1 Secretion in the Presence of this compound

The following table provides representative data on the inhibitory effect of a fixed concentration of this compound on GLP-1 secretion stimulated by varying concentrations of a synthetic FFA4 agonist (e.g., TUG-891).

Agonist Concentration (nM)GLP-1 Secretion (% of control) without this compoundGLP-1 Secretion (% of control) with 10 µM this compound
0100 ± 5100 ± 6
1120 ± 7105 ± 5
10155 ± 9110 ± 8
100210 ± 12115 ± 7
1000250 ± 15120 ± 9
10000255 ± 16122 ± 10

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: NCI-H716 Cell Culture

Materials:

  • NCI-H716 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel Basement Membrane Matrix

  • T-75 culture flasks

  • 6-well or 24-well culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Flask Coating: For adherent cultures, coat culture flasks or plates with Matrigel (diluted in cold serum-free RPMI-1640) according to the manufacturer's instructions. Allow the coating to solidify at 37°C for at least 30 minutes.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of NCI-H716 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed the cells onto the Matrigel-coated flasks or plates.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in complete growth medium and re-plate at the desired density.

Protocol 2: GLP-1 Secretion Assay

Materials:

  • NCI-H716 cells cultured in Matrigel-coated 24-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

  • FFA4 agonist (e.g., TUG-891)

  • This compound

  • DPP-IV inhibitor (e.g., Sitagliptin)

  • ELISA kit for active GLP-1

  • DMSO (vehicle for compounds)

Procedure:

  • Cell Preparation: Seed NCI-H716 cells in Matrigel-coated 24-well plates and culture until they form differentiated clusters. Two days prior to the assay, replace the medium with fresh complete growth medium.

  • Starvation: On the day of the assay, gently aspirate the culture medium and wash the cells twice with KRB buffer.

  • Pre-incubation with Antagonist: Add KRB buffer containing the desired concentration of this compound or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add the FFA4 agonist at various concentrations to the wells. Include a vehicle control group. Ensure all wells, including controls, contain a DPP-IV inhibitor to prevent GLP-1 degradation.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to a new microcentrifuge tube.

  • GLP-1 Measurement: Centrifuge the supernatants at 500 x g for 5 minutes to remove any detached cells. Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Express the results as a percentage of the vehicle-treated control.

Protocol 3: Intracellular Calcium Mobilization Assay

Materials:

  • NCI-H716 cells cultured in Matrigel-coated black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • FFA4 agonist

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed NCI-H716 cells in Matrigel-coated 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 60-90 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few minutes.

  • Compound Addition: Use the plate reader's injection system to add this compound (or vehicle) followed by the FFA4 agonist at the desired concentrations.

  • Kinetic Measurement: Immediately after compound addition, record the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. The response is often expressed as the peak fluorescence intensity or the area under the curve.

Mandatory Visualization

FFA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (e.g., Linoleic Acid) FFA4 FFA4 (GPR120) FFA->FFA4 Agonist Synthetic Agonist (e.g., TUG-891) Agonist->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activation AH7614 This compound AH7614->FFA4 Antagonism PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase GLP1_vesicles GLP-1 Vesicles Ca_increase->GLP1_vesicles Triggers Exocytosis GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed NCI-H716 cells on Matrigel-coated plates culture Culture to form differentiated clusters seed->culture wash Wash with KRB buffer culture->wash preincubate Pre-incubate with this compound (or vehicle) for 30 min wash->preincubate stimulate Stimulate with FFA4 agonist for 2 hours preincubate->stimulate collect Collect supernatant stimulate->collect measure Measure GLP-1 concentration (ELISA) collect->measure analyze Normalize to total protein and analyze data measure->analyze Calcium_Workflow cluster_prep_ca Cell Preparation cluster_measurement Measurement cluster_analysis_ca Data Analysis seed_ca Seed NCI-H716 cells on 96-well black plates culture_ca Culture overnight seed_ca->culture_ca load_dye Load with Calcium-sensitive dye (e.g., Fluo-4 AM) culture_ca->load_dye wash_ca Wash to remove extracellular dye load_dye->wash_ca baseline Read baseline fluorescence wash_ca->baseline inject Inject this compound followed by FFA4 agonist baseline->inject kinetic Record kinetic fluorescence inject->kinetic calculate Calculate change in fluorescence intensity kinetic->calculate plot Plot response over time calculate->plot

References

Application Notes and Protocols: Long-Term Storage and Stability of AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term storage and stability of AH-7614, a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Introduction

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of FFA4.[1] As a negative allosteric modulator of FFA4, it is utilized in a variety of in vitro and in vivo studies to probe the receptor's function in metabolic diseases, inflammation, and cancer.[2][3] The chemical stability of this compound is paramount for the accuracy and validity of such research. This document outlines the recommended storage conditions, provides protocols for stability assessment, and details the signaling pathway of its target, FFA4.

Physicochemical Properties

PropertyValue
IUPAC Name 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.42 g/mol
CAS Number 6326-06-3
Appearance White to off-white solid

Long-Term Storage and Stability

Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The stability of the compound is dependent on its form (powder vs. solution) and the storage temperature.

Recommended Storage Conditions

Quantitative stability data for this compound under various conditions is not extensively published. The following recommendations are based on supplier guidelines and general best practices for small molecule compounds.

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°C3 years
4°C2 years
In Solvent (Stock Solution) -80°C6 months
-20°C1 month

It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]

Factors Affecting Stability

Several environmental factors can potentially influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • Moisture (Hydrolysis): The presence of water can lead to hydrolytic degradation of susceptible functional groups.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to degradation.

  • pH: The stability of this compound in solution may be pH-dependent.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

Experimental Protocols

To ensure the integrity of this compound in experimental settings, researchers can perform stability assessments. The following are generalized protocols that can be adapted for specific laboratory conditions.

Protocol for Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).

  • Cap the vial or tube securely and vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions. A stability-indicating HPLC method that separates the parent compound from its potential degradation products should be developed and validated.

Materials and Equipment:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • pH meter

Procedure:

  • Method Development: Develop an HPLC method capable of resolving this compound from potential degradants. A gradient elution with a mobile phase consisting of ACN and water with a modifier like formic acid on a C18 column is a common starting point.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Incubate this compound solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid powder and a solution of this compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability), withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Analysis:

    • Monitor the peak area of the intact this compound.

    • Calculate the percentage of degradation.

    • Identify and quantify any major degradation products.

Expected Data Presentation:

The results of the stability studies should be summarized in a clear, tabular format.

Table 1: Example of Forced Degradation Study Results for this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Peak Area %)
0.1 N HCl (60°C)2485.2DP1 (5.8%), DP2 (3.1%)
0.1 N NaOH (60°C)2492.5DP3 (4.2%)
3% H₂O₂ (RT)2498.1Minor peaks <1%
Heat (80°C, solid)7299.5No significant degradation
Photostability (ICH Q1B)-99.2No significant degradation

DP = Degradation Product; RT = Room Temperature. Data are representative and for illustrative purposes only.

Signaling Pathway and Experimental Workflows

FFA4 (GPR120) Signaling Pathway

This compound acts as an antagonist at the FFA4 receptor. Understanding the downstream signaling of this receptor is crucial for interpreting experimental results. FFA4 activation by long-chain fatty acids can trigger multiple signaling cascades.

FFA4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Long-Chain Fatty Acids FFA4 FFA4 (GPR120) Agonist->FFA4 Activates Gq_11 Gαq/11 FFA4->Gq_11 Activates Beta_Arrestin β-Arrestin FFA4->Beta_Arrestin Recruits PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation Beta_Arrestin->ERK Activates Inflammation Anti-inflammatory Effects Beta_Arrestin->Inflammation Mediates AH7614 This compound AH7614->FFA4 Inhibits

Caption: Simplified FFA4 (GPR120) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive long-term stability study of this compound.

Stability_Workflow Start Start: this compound (Solid and Solution) ICH_Conditions ICH Stability Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Start->ICH_Conditions Timepoints Define Timepoints (0, 3, 6, 9, 12, 24 months) ICH_Conditions->Timepoints Analysis Stability Analysis Timepoints->Analysis HPLC HPLC-UV Analysis (Purity, Degradants) Analysis->HPLC Quantitative LCMS LC-MS Analysis (Degradant ID) Analysis->LCMS Qualitative Appearance Visual Inspection (Color, Clarity) Analysis->Appearance Physical Data Data Evaluation (Kinetics, Shelf-life) HPLC->Data LCMS->Data Appearance->Data Report Generate Stability Report Data->Report End End Report->End

Caption: Experimental workflow for long-term stability testing of this compound.

Conclusion

The stability and proper handling of this compound are critical for its effective use in research. By following the recommended storage conditions and implementing stability testing protocols when necessary, researchers can ensure the quality and reliability of their experimental outcomes. These application notes provide a comprehensive guide for the long-term storage and stability assessment of this compound.

References

Troubleshooting & Optimization

optimizing AH-7614 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of AH-7614, a potent inhibitor of the fictional Kinase X. The primary focus is on mitigating off-target effects to ensure data accuracy and translatability.

Troubleshooting Guide: Optimizing this compound Concentration

This guide addresses common issues related to determining the optimal concentration of this compound for in vitro and in vivo experiments while avoiding confounding off-target activities.

Question: My results show unexpected cellular toxicity or phenotypes at concentrations that should be effective. How can I determine if these are off-target effects of this compound?

Answer:

Unexplained cellular responses at effective concentrations of this compound may indicate engagement with unintended molecular targets. A systematic approach is necessary to differentiate between on-target and off-target effects.

1. Concentration-Response Analysis: The first step is to perform a detailed concentration-response curve for both the intended on-target effect (e.g., inhibition of Kinase X phosphorylation) and the observed off-target phenotype (e.g., cytotoxicity). A significant rightward shift in the IC50 or EC50 for the off-target effect compared to the on-target effect suggests a therapeutic window.

2. Orthogonal Target Engagement Assays: To confirm that this compound is engaging its intended target at the desired concentrations, employ an orthogonal assay. For example, if you are using a cellular thermal shift assay (CETSA), you could validate your findings with a NanoBRET target engagement assay.

3. Rescue Experiments: A powerful method to confirm on-target versus off-target effects is a rescue experiment. This can be achieved by overexpressing a downstream effector of Kinase X or introducing a constitutively active form of the target. If the toxic phenotype is rescued, it is likely an on-target effect. If it persists, an off-target effect is the probable cause.

4. Kinome Profiling: For a comprehensive understanding of this compound's selectivity, perform a kinome-wide profiling assay. This will identify other kinases that this compound may inhibit, particularly at higher concentrations. The results can help correlate unexpected phenotypes with the inhibition of specific off-target kinases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, we recommend a concentration range of 1 nM to 10 µM. Based on in-house data, the IC50 for Kinase X inhibition in most cell lines is between 50-200 nM. Off-target effects on Kinase Y and Kinase Z are typically observed at concentrations greater than 1 µM.

Q2: How can I assess the selectivity of this compound for Kinase X over other kinases?

A2: A kinome scan is the most comprehensive method to assess the selectivity of this compound. This involves screening the compound against a large panel of kinases. Alternatively, you can perform targeted Western blots to assess the phosphorylation status of known downstream substrates of common off-target kinases.

Q3: Are there known resistance mechanisms to this compound?

A3: While research is ongoing, potential resistance mechanisms could include mutations in the Kinase X gatekeeper residue or upregulation of bypass signaling pathways. If you observe a loss of efficacy over time, we recommend sequencing the Kinase X gene and performing RNA-seq to identify changes in gene expression.

Q4: What are the best practices for solubilizing and storing this compound?

A4: this compound is best dissolved in DMSO to create a stock solution of 10-20 mM. For long-term storage, we recommend aliquoting the stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on its primary target and known off-targets.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Assay Type
Kinase X75Biochemical
Kinase Y1,200Biochemical
Kinase Z3,500Biochemical

Table 2: Cellular Activity and Toxicity

ParameterCell LineEC50 / GI50 (nM)
Inhibition of Kinase X PhosphorylationCancer Cell Line A150
Inhibition of Cell ProliferationCancer Cell Line A200
Cytotoxicity (LDH Release)Hepatocyte Cell Line5,000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the samples at 20,000 x g for 20 minutes to separate the soluble and precipitated protein fractions.

  • Analysis: Collect the supernatant and analyze the amount of soluble Kinase X by Western blotting or ELISA. An increase in the melting temperature of Kinase X in the presence of this compound indicates target engagement.

Protocol 2: Kinome Profiling Using a Commercial Service

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Service Provider Submission: Submit the compound to a reputable kinome profiling service provider (e.g., Eurofins, Reaction Biology). Specify the desired screening concentration (e.g., 1 µM) and the kinase panel to be screened against (e.g., >400 kinases).

  • Data Analysis: The service provider will return data on the percent inhibition of each kinase at the tested concentration. Analyze the data to identify any off-target kinases that are significantly inhibited by this compound.

Visualizations

cluster_pathway Simplified this compound Signaling Pathway AH7614 This compound KinaseX Kinase X AH7614->KinaseX Inhibits DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Activates TumorGrowth Tumor Growth DownstreamEffector->TumorGrowth Promotes cluster_workflow Troubleshooting Off-Target Effects Start Unexpected Phenotype Observed ConcentrationResponse Perform Concentration- Response Analysis Start->ConcentrationResponse Shift Rightward Shift in Off-Target EC50? ConcentrationResponse->Shift Rescue Conduct Rescue Experiment Shift->Rescue Yes KinomeProfile Perform Kinome Profiling Shift->KinomeProfile No PhenotypeRescued Phenotype Rescued? Rescue->PhenotypeRescued OnTarget Likely On-Target Effect PhenotypeRescued->OnTarget Yes OffTarget Likely Off-Target Effect PhenotypeRescued->OffTarget No KinomeProfile->OffTarget

troubleshooting AH-7614 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of AH-7614 in cell culture media.

Troubleshooting Guide & FAQs

This section addresses common questions and problems encountered when preparing this compound for in vitro experiments.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO up to 100 mM or 50 mg/mL. Ethanol can also be used, but the solubility is lower, at up to 8 mg/mL with warming. For cell-based assays, using a DMSO stock solution is standard practice.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. What should I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration of this compound: The solubility of this compound in your final culture medium is likely much lower than in DMSO. Try lowering the final working concentration in your experiment.

  • Reduce the final DMSO concentration: While DMSO is a good solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted. Aim for a final DMSO concentration in your media of less than 0.5%, and ideally at or below 0.1%.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.

  • Increase the rate of mixing: When adding the DMSO stock to the media, vortex or pipette the solution vigorously to ensure rapid and even dispersion. This can prevent localized high concentrations of the compound that can lead to precipitation.

  • Prepare an intermediate dilution: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, try making an intermediate dilution in a smaller volume of media first.

Q3: What is the maximum concentration of this compound I can use in my cell culture experiment?

A3: The maximum concentration will depend on the specific cell line and the tolerance of your assay to the compound and the solvent. In published studies, this compound has been used at concentrations ranging from the nanomolar to the low micromolar range (e.g., 0.063-1 µM for blocking intracellular Ca2+ response and up to 100 µM for other assays). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, brief sonication can be used to aid in the dissolution of this compound in the initial solvent (DMSO). If you observe precipitation after dilution in media, sonication of the final working solution is generally not recommended as it can be harsh on the media components and may not provide a stable solution.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store the stock solution at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityReference(s)
DMSOup to 50 mg/mL or 100 mM
Ethanolup to 8 mg/mL (with warming)

Experimental Protocols

Protocol for Preparing this compound Working Solution in Cell Culture Media

This protocol provides a step-by-step guide for preparing a working solution of this compound for cell culture experiments, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed. The molecular weight of this compound is 351.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.51 mg of this compound.

    • Weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, you can warm the solution briefly to 37°C to aid dissolution.

  • Prepare the Working Solution in Cell Culture Medium:

    • Determine the final concentration of this compound you need for your experiment.

    • Calculate the volume of the 10 mM stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

    • In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.

    • While vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as your this compound working solution. To prepare the vehicle control, add the same volume of DMSO to the cell culture medium as you did for your experimental samples.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility Workflow start Start: this compound Precipitation in Media check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock in 100% DMSO (e.g., 10 mM). Warm to 37°C if needed. check_stock->prepare_stock No check_final_conc Is the final concentration in media too high? check_stock->check_final_conc Yes prepare_stock->check_final_conc lower_final_conc Lower the final working concentration of this compound. check_final_conc->lower_final_conc Yes check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No lower_final_conc->check_dmso_conc lower_dmso_conc Decrease final DMSO to <0.5%, ideally <=0.1%. check_dmso_conc->lower_dmso_conc Yes check_dilution_method How was the working solution prepared? check_dmso_conc->check_dilution_method No lower_dmso_conc->check_dilution_method improve_dilution Add stock to pre-warmed media while vortexing for rapid dispersion. check_dilution_method->improve_dilution success Solution is clear. Proceed with experiment. improve_dilution->success Soluble fail Precipitation persists. Consider alternative formulation (e.g., with pluronic F-68). improve_dilution->fail Insoluble

Caption: Troubleshooting workflow for this compound insolubility.

GPR120_Signaling_Pathway GPR120 Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR120 GPR120 (FFA4 Receptor) G_protein Gq/11 GPR120->G_protein Activates Ligand Long-chain Fatty Acids (e.g., Linoleic Acid) Ligand->GPR120 Activates AH7614 This compound AH7614->GPR120 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation, anti-inflammatory effects) Ca_release->Downstream PKC->Downstream

Caption: GPR120 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Understanding and Troubleshooting AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AH-7614, a selective antagonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. This guide addresses common challenges, provides detailed experimental protocols, and offers insights into interpreting the probe-dependent effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental small molecule that acts as a potent and selective antagonist for the Free Fatty Acid Receptor 4 (FFAR4/GPR120)[1]. It has also been characterized as an inverse agonist and a negative allosteric modulator (NAM)[1]. Its primary mechanism is to inhibit the signaling initiated by the binding of endogenous ligands, such as long-chain fatty acids, or synthetic agonists to FFAR4[2][3].

Q2: What does "probe-dependent effect" of this compound mean?

The term "probe-dependent effect" refers to the observation that the inhibitory activity of this compound can vary depending on the specific agonist (or "probe") used to activate the FFAR4 receptor[4]. As a negative allosteric modulator, this compound binds to a site on the receptor that is different from the agonist binding site. This can lead to different degrees of inhibition for different agonists. For instance, this compound might fully block the effect of one agonist while only partially inhibiting another.

Q3: Is this compound selective for FFAR4?

Yes, this compound is highly selective for FFAR4 over the other long-chain free fatty acid receptor, FFA1 (GPR40). This selectivity makes it a valuable tool for isolating and studying the specific functions of FFAR4.

Q4: What are the key signaling pathways affected by this compound?

This compound primarily inhibits the two major signaling pathways activated by FFAR4:

  • Gαq/11 Pathway: Upon agonist binding, FFAR4 activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels ([Ca2+]i) and the activation of Protein Kinase C (PKC). This compound blocks this agonist-induced calcium mobilization.

  • β-Arrestin Pathway: FFAR4 activation also leads to the recruitment of β-arrestin 2. This pathway is crucial for the anti-inflammatory effects of FFAR4 and can also mediate receptor internalization. This compound has been shown to inhibit agonist-induced β-arrestin recruitment and subsequent receptor internalization.

Troubleshooting Guide

Issue 1: Incomplete or variable inhibition of agonist response with this compound.

  • Possible Cause: This is a classic example of the probe-dependent nature of this compound as a negative allosteric modulator (NAM). The extent of inhibition is dependent on the specific agonist used. Some agonists may be more sensitive to the conformational changes induced by this compound than others.

  • Troubleshooting Steps:

    • Acknowledge Probe-Dependence: Understand that incomplete inhibition does not necessarily indicate a problem with your experiment or the compound. It is an inherent characteristic of its mechanism of action.

    • Test Multiple Agonists: If possible, use a panel of structurally diverse FFAR4 agonists (e.g., endogenous fatty acids like linoleic acid and synthetic agonists like TUG-891 or GSK137647A) to characterize the inhibitory profile of this compound in your specific assay.

    • Consider the Assay Endpoint: The observed inhibition can also depend on the signaling pathway being measured (e.g., calcium mobilization vs. β-arrestin recruitment). The coupling of the receptor to different pathways can be differentially affected by the agonist/NAM combination.

    • Saturating Concentrations: Ensure you are using a saturating concentration of the agonist in your experiments. The efficacy of a NAM can be influenced by the concentration of the orthosteric agonist.

Issue 2: No inhibitory effect of this compound is observed.

  • Possible Cause 1: Incorrect experimental setup.

    • Troubleshooting Steps:

      • Verify Compound Integrity and Concentration: Confirm the identity and purity of your this compound stock. Ensure that the final concentration in your assay is appropriate. The pIC50 of this compound is typically in the range of 7.1 - 8.1, meaning that concentrations in the nanomolar to low micromolar range should be effective.

      • Pre-incubation Time: As an antagonist, this compound should be pre-incubated with the cells before the addition of the agonist to allow it to bind to the receptor. A typical pre-incubation time is 15-30 minutes.

      • Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses FFAR4 or has been successfully transfected to express the receptor at a sufficient level.

  • Possible Cause 2: The chosen agonist is insensitive to this compound modulation.

    • Troubleshooting Steps:

      • Switch Agonists: As mentioned in the previous issue, try a different FFAR4 agonist. Some agonists may stabilize a receptor conformation that is not susceptible to inhibition by this compound.

Issue 3: Suspected off-target effects.

  • Possible Cause: While this compound is highly selective for FFAR4 over FFA1, like any pharmacological tool, it could potentially have off-target effects at high concentrations or in certain cellular contexts.

  • Troubleshooting Steps:

    • Use a Control Cell Line: The most definitive way to rule out off-target effects is to use a control cell line that does not express FFAR4 (e.g., the parental cell line before transfection or a knockout cell line). If the observed effect of this compound persists in the absence of the receptor, it is likely an off-target effect.

    • Use a Structurally Related Inactive Control: If available, use a close chemical analog of this compound that is known to be inactive at FFAR4. This can help to distinguish between effects mediated by the specific chemical scaffold and those due to FFAR4 antagonism.

    • Dose-Response Curve: Perform a careful dose-response experiment. Off-target effects often occur at much higher concentrations than on-target effects.

Data Presentation

Table 1: Inhibitory Potency (pIC50) of this compound against various FFAR4 Agonists

SpeciesAgonistAssay TypepIC50Reference
HumanLinoleic AcidIntracellular Calcium7.1
MouseNot SpecifiedNot Specified8.1
RatNot SpecifiedNot Specified8.1
HumanTUG-891Receptor Internalization7.70

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing FFAR4.

Materials:

  • Cells expressing FFAR4 (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, for cell lines with active organic anion transporters)

  • This compound stock solution (in DMSO)

  • FFAR4 agonist stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the FFAR4-expressing cells into the black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer. The final concentration will depend on the specific dye being used (typically 1-5 µM for Fluo-4 AM).

    • Add Pluronic F-127 (typically at a final concentration of 0.02-0.04%) to the dye loading solution to aid in dye solubilization and cell loading.

    • If necessary, add probenecid (typically 2.5 mM final concentration) to the loading solution to inhibit dye leakage from the cells.

    • Remove the growth medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition (Antagonist):

    • During the dye incubation, prepare a plate with serial dilutions of this compound in assay buffer. Also include a vehicle control (DMSO in assay buffer).

    • After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells of the cell plate.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a plate with the FFAR4 agonist at a concentration that will elicit a submaximal to maximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injection system to add the agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 and pIC50 values.

Receptor Internalization Assay

This protocol uses immunofluorescence microscopy to visualize and quantify the inhibition of agonist-induced FFAR4 internalization by this compound.

Materials:

  • Cells expressing an epitope-tagged FFAR4 (e.g., HA-FFAR4 or FLAG-FFAR4)

  • Glass coverslips or imaging-compatible microplates

  • Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG)

  • Fluorescently labeled secondary antibody

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed the FFAR4-expressing cells onto glass coverslips in a multi-well plate.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Compound Treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Pre-incubate the cells with the this compound dilutions or vehicle for 15-30 minutes at 37°C.

    • Add the FFAR4 agonist at a concentration known to induce receptor internalization and incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a no-agonist control.

  • Cell Fixation and Staining:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Acquire images using a confocal microscope or a high-content imaging system.

    • Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software by defining regions of interest.

    • Calculate the percentage of internalization for each condition and plot it against the concentration of this compound to determine the IC50.

Mandatory Visualizations

FFAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Fatty Acids, TUG-891) FFAR4 FFAR4 (GPR120) Agonist->FFAR4 Binds & Activates Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-Arrestin 2 FFAR4->beta_arrestin Recruits AH7614 This compound (NAM) AH7614->FFAR4 Binds & Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Internalization Receptor Internalization beta_arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: FFAR4 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_seeding 1. Seed FFAR4-expressing cells in microplate dye_loading 2. Load cells with calcium-sensitive dye cell_seeding->dye_loading antagonist_incubation 3. Pre-incubate with This compound or vehicle dye_loading->antagonist_incubation agonist_addition 4. Add FFAR4 agonist antagonist_incubation->agonist_addition fluorescence_reading 5. Measure fluorescence change (kinetic read) agonist_addition->fluorescence_reading data_analysis 6. Analyze data to determine IC50 fluorescence_reading->data_analysis

Caption: Calcium Mobilization Assay Workflow.

References

potential off-target effects of AH-7614 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AH-7614 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental drug that acts as a potent and selective antagonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120.[1][2] However, it has also been characterized as an inverse agonist and a negative allosteric modulator (NAM).[1][3][4] This means it can inhibit the receptor's activity even in the absence of an agonist and can modulate the binding and/or signaling of other ligands.

Q2: Is this compound selective for a specific receptor?

This compound demonstrates high selectivity for FFAR4 over the free fatty acid receptor 1 (FFA1).

Q3: In what experimental systems has this compound been used?

This compound has been utilized in various in vitro and in vivo models. In vitro studies have employed cell lines such as U2OS, NCI-H716, and C3H10T1/2. In vivo experiments have included mouse models to investigate its effects on tumor growth and inflammation.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected antagonism of FFAR4 activation.

  • Possible Cause 1: Probe-dependent antagonism. The inhibitory effect of this compound can vary depending on the specific FFAR4 agonist being used in the experiment. This phenomenon is known as "probe dependence."

    • Troubleshooting Tip: If possible, test the efficacy of this compound against a panel of different FFAR4 agonists (e.g., endogenous fatty acids like linoleic acid and synthetic agonists like TUG-891) to characterize its effect in your specific system.

  • Possible Cause 2: Inverse agonist activity. this compound can act as an inverse agonist, meaning it can reduce the basal activity of FFAR4 even without an agonist present. This might lead to unexpected downstream effects that are not simply a blockade of agonist-induced signaling.

    • Troubleshooting Tip: To distinguish between antagonism and inverse agonism, measure the basal activity of your signaling pathway of interest in the presence and absence of this compound (without any agonist). A decrease in basal activity would suggest inverse agonism.

Issue 2: Observing cellular effects that do not seem to be mediated by FFAR4.

  • Possible Cause: Potential off-target effects. The chemical structure of this compound shares features with some anticancer drugs, suggesting the possibility of off-target activities.

    • Troubleshooting Tip: To confirm that the observed effects are FFAR4-specific, use a negative control compound. TUG-1387 is a close chemical analog of this compound that lacks activity at FFAR4 and can be used to control for off-target effects. Additionally, using siRNA to knock down FFAR4 expression can help verify that the effects of this compound are on-target.

Issue 3: Difficulty in determining the optimal concentration of this compound.

  • Possible Cause: Concentration-dependent effects and assay conditions. The effective concentration of this compound can vary significantly depending on the cell type, the specific agonist used, and the experimental endpoint being measured (e.g., calcium mobilization, receptor internalization, gene expression).

    • Troubleshooting Tip: Perform a dose-response curve for this compound in your specific experimental setup. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your particular agonist and endpoint. Refer to the quantitative data in the tables below for reported effective concentrations in various assays.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

AssayCell LineAgonistEndpointEffective Concentration (this compound)Reference
Calcium MobilizationU2OS (hFFA4)Linoleic AcidInhibition of Ca2+ response0.063 - 1 µM
Insulin SecretionNCI-H716GSK137647AAbolishment of enhanced GSIS100 µM
Receptor InternalizationFlp-In T-REx 293 (hFFA4-mVenus)TUG-891Blockade of internalization0.001 - 10 µM (pIC50 = 7.70)
Inositol Monophosphate AccumulationFlp-In T-REx 293 (hFFA4-mVenus)TUG-891Blockade of IP1 elevation10 µM
β-arrestin-2 RecruitmentFlp-In T-REx 293 (mFFA4)aLAInhibitionpIC50 = 8.05
β-arrestin-2 RecruitmentFlp-In T-REx 293 (mFFA4)TUG-891InhibitionpIC50 = 7.93

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenApplicationObserved EffectReference
Mouse50 µg; intratumoral injection every 4 days for 20 daysTumor GrowthReduction in tumor growth
Mouse50 µg; intratumoral injection one day prior to epirubicinChemotherapy EnhancementEnhanced cancer cell sensitivity to epirubicin and inhibited tumor progression

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

  • Cell Culture: Culture U2OS cells stably expressing human FFAR4 (hFFA4) in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 15-30 minutes.

  • Agonist Stimulation: Add an FFAR4 agonist (e.g., linoleic acid at a final concentration of 100 µM) to the wells.

  • Data Acquisition: Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Study

  • Animal Model: Use an appropriate mouse model with established tumors.

  • Treatment Groups: Divide the animals into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone (e.g., epirubicin), and this compound in combination with the chemotherapeutic agent.

  • This compound Administration: For intratumoral injection, administer 50 µg of this compound in a suitable vehicle directly into the tumor at the specified time points (e.g., every 4 days).

  • Chemotherapy Administration: Administer the chemotherapeutic agent according to the established protocol.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare tumor growth rates and final tumor sizes between the different treatment groups.

Visualizations

FFAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist FFAR4 FFAR4/GPR120 Agonist->FFAR4 Binds Gq_11 Gq/11 FFAR4->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Effects (e.g., Insulin Secretion) Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects AH7614 This compound AH7614->FFAR4 Inhibits

Caption: Canonical FFAR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Unexpected_Result Unexpected Result? Start->Unexpected_Result Weak_Antagonism Weak/Inconsistent Antagonism Unexpected_Result->Weak_Antagonism Yes Off_Target_Effect Suspected Off-Target Effect Unexpected_Result->Off_Target_Effect Yes Expected_Result Expected Result Unexpected_Result->Expected_Result No Check_Probe_Dependence Test against different agonists Weak_Antagonism->Check_Probe_Dependence Test_Inverse_Agonism Measure basal activity with this compound alone Weak_Antagonism->Test_Inverse_Agonism Use_Negative_Control Use TUG-1387 (inactive analog) Off_Target_Effect->Use_Negative_Control Use_siRNA Use FFAR4 siRNA knockdown Off_Target_Effect->Use_siRNA Analyze_Results Analyze and Conclude Check_Probe_Dependence->Analyze_Results Test_Inverse_Agonism->Analyze_Results Use_Negative_Control->Analyze_Results Use_siRNA->Analyze_Results Expected_Result->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Mitigating AH-7614 Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with AH-7614, a potent and selective antagonist of the free fatty acid receptor 4 (FFAR4/GPR120).[1][2] Ensuring the stability and integrity of this compound is critical for obtaining accurate, reproducible, and reliable experimental results. Degradation of the compound can lead to reduced potency, altered biological activity, and misleading data.[3][4] This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and manage the degradation of this compound in your experimental setups.

While specific degradation pathways for this compound are not extensively published, based on its chemical structure (4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide), potential areas of instability include hydrolysis of the sulfonamide bond, oxidation, and photodegradation. This guide addresses these potential issues with practical solutions and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of this compound degradation?

A1: Key indicators of compound degradation include inconsistent or lower-than-expected experimental outcomes, such as a gradual loss of antagonist activity in long-term experiments.[3] Other signs can be visible changes like discoloration or precipitation in stock solutions, and the appearance of new peaks in analytical analyses like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How should I properly store this compound powder and stock solutions?

A2: For long-term storage of solid this compound, it is recommended to keep it at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a high-purity anhydrous solvent like DMSO, should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My experiment runs for 48 hours in cell culture media at 37°C. Could this compound be degrading under these conditions?

A3: Yes, prolonged incubation at 37°C in aqueous media can potentially lead to the degradation of small molecules. To mitigate this, consider replenishing the media with freshly diluted this compound every 24 hours to maintain a consistent concentration of the active compound. It is also advisable to perform a time-course experiment to assess the stability of this compound in your specific experimental medium.

Q4: I've observed unexpected results in my experiments. How can I confirm if this compound degradation is the cause?

A4: The most direct way to confirm degradation is to use an analytical method like HPLC or LC-MS to assess the purity of your stock and working solutions. You can compare a freshly prepared solution to one that has been stored or used in an experiment to see if the peak corresponding to this compound has decreased or if new peaks representing degradation products have appeared.

Q5: Are there any solvents or buffer conditions I should avoid when working with this compound?

A5: While specific data is limited, it is prudent to avoid strongly acidic or basic buffers (pH outside the 5.0-7.0 range) which could potentially hydrolyze the sulfonamide bond. Additionally, ensure you use high-purity, HPLC-grade solvents for preparing solutions, as trace metal contaminants can catalyze oxidative degradation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise from this compound degradation.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or reduced antagonist activity Compound degradation leading to lower effective concentration.1. Verify Integrity: Analyze your stock and working solutions via HPLC or LC-MS to check for purity. 2. Prepare Fresh Solutions: Always use freshly prepared working solutions for your experiments. 3. Review Storage: Ensure the compound and its solutions are stored under the recommended conditions (see FAQ Q2).
Appearance of unknown peaks in HPLC/LC-MS analysis Hydrolysis, oxidation, or photodegradation of this compound.1. pH Stability Check: Perform a stability study across a range of pH values to identify the optimal pH for your experiments (see Protocol 2). 2. Protect from Light: Store and handle the compound and its solutions in amber vials or by wrapping containers in foil. 3. Use High-Purity Solvents: Use HPLC-grade solvents to minimize contaminants that could catalyze degradation.
High variability between experimental replicates Inconsistent degradation rates between different wells or plates.1. Standardize Incubation Times: Ensure all samples are treated with this compound for the same duration. 2. Minimize Exposure to Light: Keep cell culture plates or other experimental setups protected from direct light during incubation. 3. Consider Antioxidants: If oxidation is suspected, you may consider adding a compatible antioxidant to your experimental medium, but this must be validated to not interfere with your assay.
Visible precipitation or color change in solution Poor solubility at working concentration or chemical instability.1. Consult Datasheet: Check the manufacturer's information for solubility data. 2. Filter Sterilize: If preparing solutions for cell culture, use a 0.22 µm syringe filter after dilution into aqueous media. 3. Prepare Fresh: Do not use solutions that show any signs of precipitation or color change.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Solid Compound: Upon receipt, store the solid this compound vial in a desiccator at -20°C or -80°C, protected from light.

  • Stock Solution Preparation:

    • Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Gently warm the vial to room temperature before opening to prevent moisture condensation.

    • Perform dissolution in a sterile environment.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-adsorption polypropylene or glass vials.

    • Store these aliquots at -80°C. This minimizes freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution into your final experimental buffer or medium immediately before use.

Protocol 2: HPLC Method for Detecting this compound and Potential Degradants

This protocol provides a general method that can be optimized for your specific equipment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a 5-minute hold at 30% B, then a linear gradient from 30% to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength; start with 254 nm.

  • Sample Preparation: Dilute your this compound samples in the mobile phase (at the initial gradient composition) to a suitable concentration (e.g., 10 µM).

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane FFAR4 FFAR4 Signaling Cascade Signaling Cascade FFAR4->Signaling Cascade Agonist Agonist Agonist->FFAR4 Activates This compound (Active) This compound (Active) This compound (Active)->FFAR4 Antagonizes Degradation Product Degradation Product Biological Response Biological Response Signaling Cascade->Biological Response

Caption: Antagonistic action of this compound on the FFAR4 signaling pathway.

Experimental Workflow

G Start Start Prepare Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare Stock Aliquot & Store Aliquot & Store at -80°C Prepare Stock->Aliquot & Store Thaw Aliquot Thaw Single Aliquot Aliquot & Store->Thaw Aliquot Dilute Dilute to Working Conc. in Experimental Medium Thaw Aliquot->Dilute Add to Experiment Add to Experiment (e.g., Cell Culture) Dilute->Add to Experiment Incubate Incubate at 37°C Add to Experiment->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End

Caption: Recommended workflow for preparing and using this compound.

Troubleshooting Logic

G Inconsistent Results Inconsistent Results? Check Purity Check Purity with HPLC? Inconsistent Results->Check Purity Degradation Degradation Confirmed Check Purity->Degradation Yes No Degradation No Degradation Detected Check Purity->No Degradation No Implement Mitigation Implement Mitigation: - Fresh Solutions - Protect from Light - Check pH Degradation->Implement Mitigation Review Other Variables Review Other Experimental Variables No Degradation->Review Other Variables

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting AH-7614 Inhibition of FFAR4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting steps and frequently asked questions for researchers encountering a lack of inhibition of Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists by AH-7614 in their experiments.

Troubleshooting Guide: Why is my this compound not inhibiting an FFAR4 agonist?

This section addresses the most common reasons for experimental failure in a step-by-step format.

Question 1: Have you verified the integrity and preparation of your this compound?

Problems with the antagonist compound itself are a frequent source of error. Before investigating more complex biological factors, it is crucial to confirm the quality and preparation of this compound.

  • Solubility Issues: this compound is sparingly soluble in aqueous buffers.[1] It is essential to first dissolve it in an organic solvent like DMSO or dimethyl formamide, where its solubility is approximately 30 mg/ml.[1][2] For aqueous experimental buffers, a stock solution in DMSO should be prepared first and then diluted.[1] A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of about 0.5 mg/ml.[1] Aqueous solutions should not be stored for more than one day.

  • Compound Stability and Storage: Ensure the compound has been stored correctly at -20°C for long-term stability (≥4 years) or according to the supplier's recommendations. Improper storage can lead to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and used within one to six months.

  • Purity: The purity of the synthesized agonist and antagonist is critical. Impurities can have off-target effects or interfere with the assay, and a purity of ≥95% is considered the minimum for most in vitro biological assays.

Question 2: Are your experimental conditions optimized for antagonism?

The specifics of your assay setup can significantly impact the observed activity of this compound.

  • Pre-incubation Time: As an antagonist, this compound must be added to the cells before the agonist. A pre-incubation period of 30 minutes is often used to allow the antagonist to bind to the receptor.

  • Concentration Range: Verify that you are using an appropriate concentration of this compound. Its potency (pIC50) varies between species: 7.1 for human, and 8.1 for mouse and rat FFAR4. A common concentration for achieving a robust blockade is 10 µM.

  • Cell Line and Receptor Expression: Confirm that your cell line expresses functional FFAR4. Humans express two isoforms, a short (FFAR4S) and a long (FFAR4L) version. These isoforms can signal differently; FFAR4S activates both Gq and β-arrestin pathways, while FFAR4L may only activate the β-arrestin pathway. The specific isoform in your experimental system could influence the results.

  • Agonist Concentration: Using an excessively high concentration of the agonist can sometimes overcome the inhibitory effects of an antagonist, particularly a non-competitive one. Use an agonist concentration at or near its EC80 value for inhibition experiments.

Question 3: Are you considering the specific mechanism of this compound and FFAR4?

Understanding the pharmacology of this compound is critical for interpreting your results.

  • Negative Allosteric Modulator (NAM) Activity: this compound is not a simple competitive antagonist. It has been identified as a negative allosteric modulator (NAM). This means it binds to a different site on the receptor than the agonist (an allosteric site) and, in doing so, reduces the agonist's ability to activate the receptor. This mechanism can result in a reduction of the agonist's maximal response rather than just a rightward shift in its potency curve.

  • Probe Dependence: A key feature of allosteric modulators is "probe dependence," where the degree of inhibition by the NAM can vary significantly depending on the specific agonist being used. This compound shows different levels of inhibition against various synthetic agonists like TUG-891, Cpd A, and GSK137647A. If this compound is not working against your specific agonist, it may be due to this phenomenon.

  • Inverse Agonism: Some studies have described this compound as an inverse agonist. This means it can reduce the basal or constitutive activity of FFAR4 even in the absence of an agonist. This is particularly relevant in systems with high receptor expression, where basal signaling might be significant.

  • Assay-Specific Effects: The inhibitory effect of this compound might be more pronounced in one signaling pathway than another (e.g., Gαq-mediated calcium release vs. β-arrestin recruitment). FFAR4 signaling is complex, involving multiple pathways. Your choice of assay endpoint is therefore crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist for the FFAR4 receptor. Its mechanism is not simple competitive antagonism; it functions as a negative allosteric modulator (NAM), meaning it binds to a site distinct from the agonist binding site to inhibit receptor activation. It has also been reported to have inverse agonist properties.

Q2: What are the main signaling pathways activated by FFAR4?

FFAR4 activation by an agonist can trigger two primary signaling cascades:

  • Gαq/11-dependent pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).

  • β-arrestin2-dependent pathway: This G-protein-independent pathway is crucial for the anti-inflammatory effects of FFAR4. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin2. The FFAR4/β-arrestin2 complex can then sequester TAB1, inhibiting the pro-inflammatory TAK1 signaling cascade.

Q3: How does "probe dependence" affect my experiment with this compound?

Probe dependence means that the inhibitory effect of this compound can differ depending on which FFAR4 agonist you use. For example, this compound may potently inhibit the effects of agonist 'X' but only weakly inhibit agonist 'Y', even though both 'X' and 'Y' are effective FFAR4 agonists. This is a known characteristic of negative allosteric modulators. If you are not seeing inhibition, consider testing this compound against a different class of FFAR4 agonist, such as TUG-891 or a natural fatty acid like linoleic acid, for which its inhibitory effects have been documented.

Data Presentation

Table 1: Properties and Handling of this compound

PropertyValue / RecommendationSource(s)
Molecular Weight 351.4 g/mol
Potency (pIC50) Human: 7.1; Mouse: 8.1; Rat: 8.1
Selectivity Selective for FFAR4 over FFAR1 (pIC50 < 4.6)
Solubility (DMSO) ~30 mg/mL
Solubility (Aqueous) Sparingly soluble; ~0.5 mg/mL in 1:1 DMSO:PBS
Storage (Solid) -20°C (≥ 4 years)
Storage (Stock Sol.) -80°C (6 months); -20°C (1 month)
Recommended Use Prepare fresh aqueous dilutions daily from DMSO stock

Table 2: Recommended Concentration Ranges for Common FFAR4 Ligands

CompoundTypeTypical Experimental ConcentrationNotes
This compound Antagonist / NAM1 nM - 10 µMA concentration of 10 µM is often used for maximal blockade.
TUG-891 Synthetic Agonist1 nM - 1 µMA potent synthetic agonist.
Linoleic Acid (LA) Endogenous Agonist1 µM - 50 µMA natural polyunsaturated ω-6 fatty acid agonist.
GSK137647A Synthetic Agonist1 nM - 10 µMA synthetic agonist against which this compound shows probe dependence.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Test this compound Antagonism

This protocol measures the inhibition of agonist-induced intracellular calcium release (Gαq/11 pathway).

  • Cell Plating: Seed cells expressing FFAR4 (e.g., HEK293, CHO) into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) or another appropriate assay buffer.

    • Remove culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

    • Prepare the FFAR4 agonist at a concentration of 2X its EC80 value.

  • Antagonist Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the prepared this compound dilutions to the wells and incubate for 30 minutes at 37°C.

  • Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for several seconds.

    • Add the 2X agonist solution to the wells.

    • Immediately begin kinetic fluorescence readings (e.g., Excitation: 485 nm, Emission: 525 nm) for at least 60-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: β-Arrestin2 Recruitment Assay (BRET-based)

This protocol measures the inhibition of agonist-induced β-arrestin2 recruitment, a G-protein independent pathway.

  • Cell Preparation: Use a cell line stably co-expressing FFAR4 fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., eYFP).

  • Cell Plating: Plate the cells in a 96-well white, clear-bottom plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the FFAR4 agonist (at its EC80) in assay buffer.

  • Antagonist Pre-incubation: Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the FFAR4 agonist to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.

  • Measurement:

    • Immediately read the plate using a BRET-compatible plate reader that can simultaneously measure the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle controls.

    • Plot the normalized BRET ratio against the this compound concentration to determine the IC50.

Visualizations

FFAR4_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway FFAR4 FFAR4 (GPR120) Gaq Gαq/11 FFAR4->Gaq GRK GRK FFAR4->GRK Agonist FFAR4 Agonist (e.g., TUG-891, LA) Agonist->FFAR4 PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release P_FFAR4 P-FFAR4 GRK->P_FFAR4 bArr2 β-Arrestin2 P_FFAR4->bArr2 Internalization Receptor Internalization bArr2->Internalization Anti_Inflammatory Anti-Inflammatory Effects (via TAB1) bArr2->Anti_Inflammatory

Caption: FFAR4 signaling involves two main pathways: a Gαq/11-dependent cascade leading to calcium mobilization and a β-arrestin2-dependent cascade mediating anti-inflammatory effects.

Antagonist_Mechanisms cluster_NAM Negative Allosteric Modulation (this compound) cluster_Comp Competitive Antagonism Receptor_NAM FFAR4 Receptor No_Signal_NAM Reduced Signal Receptor_NAM->No_Signal_NAM Inhibition Agonist_NAM Agonist Agonist_NAM->Receptor_NAM Binds Orthosteric Site NAM This compound (NAM) NAM->Receptor_NAM Binds Allosteric Site Receptor_Comp FFAR4 Receptor No_Signal_Comp No Signal Receptor_Comp->No_Signal_Comp Agonist_Comp Agonist Agonist_Comp->Receptor_Comp Binding Blocked Antagonist_Comp Competitive Antagonist Antagonist_Comp->Receptor_Comp Blocks Orthosteric Site

Caption: Mechanism of this compound as a Negative Allosteric Modulator (NAM) compared to a traditional competitive antagonist.

Troubleshooting_Workflow decision decision process process issue issue start Start: This compound shows no inhibition d1 Is this compound properly dissolved in DMSO first? start->d1 p1 Check Compound Integrity & Storage d1->p1 Yes i1 Issue: Solubility Action: Prepare fresh stock in 100% DMSO, then dilute into buffer. d1->i1 No d2 Is pre-incubation step included (e.g., 30 min)? p1->d2 p2 Verify Experimental Conditions d2->p2 Yes i2 Issue: Protocol Action: Add this compound to cells 30 min BEFORE the agonist. d2->i2 No d3 Are concentrations of antagonist & agonist optimal? p2->d3 p3 Consider Advanced Pharmacology d3->p3 Yes i3 Issue: Concentration Action: Run dose-response curves. Use agonist at EC80 for IC50. d3->i3 No d4 Is the agonist known to exhibit 'probe dependence' with this compound? p3->d4 i4 Issue: Probe Dependence Action: Test this compound against a different FFAR4 agonist (e.g., TUG-891). d4->i4 Yes / Maybe p4 Review Assay Endpoint: (Ca2+ vs. β-arrestin) d4->p4 No end Further investigation of pathway-specific effects required. p4->end

Caption: A logical workflow to troubleshoot why this compound may not be inhibiting an FFAR4 agonist in your experiment.

References

Technical Support Center: Troubleshooting Inconsistent Results with AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in experiments involving the FFAR4/GPR120 antagonist, AH-7614. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibition of FFAR4/GPR120 signaling with this compound across different experiments. What could be the cause?

A1: Inconsistent results with this compound are often rooted in its complex pharmacological profile. This compound is not a simple competitive antagonist. It functions as a negative allosteric modulator (NAM) and has also been described as an inverse agonist .[1] This means its inhibitory effect can be influenced by several factors:

  • Probe-Dependence: The level of inhibition by this compound can significantly vary depending on the specific FFAR4 agonist being used in your assay.[2] This is a known characteristic of allosteric modulators.

  • Inverse Agonism: this compound can reduce the basal (agonist-independent) activity of FFAR4.[3] If your experimental system has high constitutive receptor activity, the effects of this compound may be more pronounced.

  • Endogenous Ligands: The presence of fatty acids in your cell culture medium or serum can act as endogenous agonists for FFAR4, leading to variability in the baseline activation of the receptor.[3]

Q2: What is "probe-dependence" and how does it affect my experiments with this compound?

A2: Probe-dependence is a phenomenon where the potency and efficacy of an allosteric modulator (like this compound) differ depending on the orthosteric agonist (the "probe") used to activate the receptor.[2] For example, the IC50 of this compound for inhibiting FFAR4 activation might be different when using the synthetic agonist TUG-891 compared to a natural fatty acid ligand like linoleic acid.

Recommendation: To ensure consistency, it is crucial to use the same agonist at a consistent concentration (e.g., EC80) across all related experiments. If you switch agonists, you may need to re-characterize the inhibitory profile of this compound.

Q3: Can the source and handling of this compound impact our results?

A3: Yes, variability in the quality, purity, and handling of this compound can lead to inconsistent outcomes.

  • Purity and Lot-to-Lot Variation: Ensure you are using a high-purity batch of this compound. Lot-to-lot variability from suppliers can occur.

  • Solubility and Storage: this compound is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Improperly stored compound may degrade. Refer to the manufacturer's datasheet for specific storage recommendations.

Q4: We are seeing conflicting effects of this compound on adipogenesis. Why might this be?

A4: The effect of this compound on adipogenesis can be particularly sensitive to experimental conditions. One study found that this compound suppresses adipogenesis by inhibiting an autocrine feedback loop involving fatty acids released into the culture medium. Therefore, the composition of your differentiation media, particularly the serum and its fatty acid content, can significantly influence the outcome.

Troubleshooting Guides

Issue 1: Variable Inhibition in Functional Assays (e.g., Calcium Flux, β-arrestin Recruitment)
Potential Cause Troubleshooting Step
Probe-Dependence Standardize the agonist and its concentration (e.g., EC80) for all experiments. If comparing different agonists, perform a full dose-response curve for this compound with each.
Inverse Agonism Measure the effect of this compound alone (without agonist) to determine its effect on basal receptor activity in your system.
Cell Culture Media Variability Use a consistent batch of serum and media. Consider using serum-free or charcoal-stripped serum to reduce endogenous fatty acids.
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Assay-Specific Variability Optimize cell density, incubation times, and reagent concentrations for your specific assay.
Issue 2: Inconsistent pIC50/IC50 Values for this compound
Potential Cause Troubleshooting Step
Different Agonists Used The pIC50 of this compound is dependent on the agonist. Do not directly compare pIC50 values obtained with different agonists.
Varying Agonist Concentration Ensure the agonist concentration is kept constant across all wells of your dose-response plate.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a defined passage number range.
Inconsistent Incubation Times Standardize pre-incubation time with this compound before adding the agonist.

Data Presentation

Table 1: Reported Potency of this compound Against Different FFAR4 Agonists

AgonistAssay TypeCell LineSpeciesThis compound Potency (pIC50)
TUG-891β-arrestin RecruitmentHEK293TMouse7.93 ± 0.06
α-Linolenic Acid (aLA)β-arrestin RecruitmentHEK293TMouse8.05 ± 0.08
TUG-891Receptor InternalizationFlp-In T-REx 293Human7.70 ± 0.10
Linoleic AcidIntracellular Ca2+U2OSHuman~6.2 - 7.2 (from 0.063-1 µM)
GSK137647AInsulin SecretionNCI-H716Human- (100 µM used)

Data compiled from Watterson et al., 2017 and MedChemExpress datasheet.

Experimental Protocols

General Protocol for a Calcium Flux Assay
  • Cell Plating: Seed FFAR4-expressing cells in a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid in HBSS).

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare the FFAR4 agonist at a 2X final concentration in assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer after dye loading.

    • Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

    • Establish a baseline fluorescence reading for ~30 seconds.

    • Inject the agonist and continue reading fluorescence for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) over baseline and plot against the this compound concentration to determine the IC50.

General Protocol for a Receptor Internalization Assay
  • Cell Plating: Seed cells expressing a tagged FFAR4 (e.g., mVenus-tagged) on a suitable imaging plate.

  • Compound Treatment:

    • Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

    • Add the FFAR4 agonist (e.g., TUG-891) and incubate for 30 minutes to induce internalization.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • (Optional) Stain nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles or the loss of fluorescence from the cell surface.

    • Plot the percentage of internalization against the this compound concentration to determine the IC50.

Mandatory Visualizations

FFAR4_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Agonist FFAR4 Agonist (e.g., TUG-891, Linoleic Acid) FFAR4 FFAR4 (GPR120) Receptor Agonist->FFAR4 Activates AH7614 This compound (NAM/Inverse Agonist) AH7614->FFAR4 Inhibits Gq11 Gαq/11 FFAR4->Gq11 Couples to Beta_Arrestin β-Arrestin Recruitment FFAR4->Beta_Arrestin PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release

Caption: FFAR4 signaling and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Pharmacology Understand this compound's NAM & Inverse Agonist Properties Start->Check_Pharmacology Check_Agonist Is the same agonist and concentration used? Check_Pharmacology->Check_Agonist Standardize_Agonist Standardize Agonist (Type and Concentration) Check_Agonist->Standardize_Agonist No Check_Media Are there endogenous ligands in the media? Check_Agonist->Check_Media Yes Standardize_Agonist->Check_Media Use_Defined_Media Consider Serum-Free or Charcoal-Stripped Serum Check_Media->Use_Defined_Media Yes Check_Compound Review Compound Handling and Storage Check_Media->Check_Compound No Use_Defined_Media->Check_Compound Review_Protocol Review and Standardize Experimental Protocol Check_Compound->Review_Protocol Consistent_Results Consistent Results Review_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: TUG-1387 as a Negative Control for AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the use of TUG-1387 as a negative control for the FFA4/GPR120 antagonist, AH-7614.

Frequently Asked Questions (FAQs)

Q1: What are this compound and TUG-1387?

A: this compound is an experimental compound that functions as a potent and selective antagonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3] It is also described as a negative allosteric modulator.[1][4] It is utilized in research to block the signaling of FFA4 and investigate the receptor's physiological roles. TUG-1387 is a close chemical analog of this compound that has been specifically designed to have no activity at the FFA4 receptor.

Q2: Why is TUG-1387 considered an ideal negative control for this compound?

A: TUG-1387 is an ideal negative control because it is a close structural analog of this compound but is devoid of activity at the FFA4 receptor. This allows researchers to distinguish between the specific effects of FFA4 antagonism by this compound and any potential off-target effects that might arise from the shared chemical scaffold of the two molecules. Using TUG-1387 alongside this compound helps to ensure that any observed biological effects are genuinely due to the modulation of FFA4.

Q3: What is the mechanism of action for this compound at the FFA4/GPR120 receptor?

A: this compound acts as a negative allosteric modulator (NAM) of FFA4. It binds to a site on the receptor that is different from the agonist binding site and inhibits the receptor's response to both endogenous ligands, like long-chain fatty acids, and synthetic agonists. This inhibition prevents downstream signaling cascades, such as Gαq/11 protein coupling, which leads to the blocking of intracellular calcium accumulation and receptor internalization.

Q4: In what types of experiments is it critical to include TUG-1387 as a control?

A: It is critical to include TUG-1387 in any experiment where this compound is used to implicate FFA4 in a biological process. Examples include:

  • In vitro signaling assays: Calcium mobilization, inositol phosphate accumulation, or receptor phosphorylation assays to confirm that the effects of this compound are specific to FFA4.

  • Cell-based functional assays: Studies on adipogenesis, insulin secretion, or inflammatory responses where this compound is used to block FFA4-mediated effects.

  • In vivo studies: Animal model experiments where this compound is administered to assess the systemic roles of FFA4. The use of TUG-1387 as a control helps to rule out non-specific effects of the compound.

Troubleshooting Guide

Q1: I am observing an unexpected biological effect with TUG-1387 in my experiment. What could be the cause?

A: While TUG-1387 is designed to be inactive at FFA4, an unexpected effect could be due to several factors:

  • Off-Target Effects: Although designed as a control, the chemical structure of TUG-1387 could potentially interact with other receptors or cellular components, especially at high concentrations.

  • Compound Purity and Stability: Verify the purity of your TUG-1387 lot. Degradation of the compound could lead to unforeseen activities. Ensure proper storage conditions are maintained.

  • Experimental System: The observed effect may be specific to your cell type or experimental conditions and not related to FFA4.

Q2: My this compound is not effectively blocking the agonist-induced signaling. What are the possible reasons?

A: If this compound is not performing as expected, consider the following:

  • Agonist Probe Dependence: The antagonistic effect of this compound can be dependent on the specific agonist being used. Its potency may vary between different synthetic or endogenous FFA4 activators.

  • Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. Refer to published IC50 values to determine the optimal concentration range for your experiment.

  • Solubility and Stability: this compound is soluble in DMSO and ethanol. Ensure the compound is fully dissolved and has not precipitated out of solution. Stock solutions should be stored correctly to maintain stability.

Q3: What concentrations of this compound and TUG-1387 should I use in my experiments?

A: The optimal concentration will be assay-dependent. For this compound, a good starting point is to use a concentration 10- to 100-fold higher than the IC50 value for the agonist you are trying to block. For TUG-1387, it should be used at the same concentration as this compound to serve as a direct negative control. For example, in a study, 10 µM of both this compound and TUG-1387 were used to assess their effects on agonist-induced inositol monophosphate accumulation.

Data Presentation: Quantitative Pharmacology of this compound

CompoundTargetSpeciesAssay TypepIC50IC50SelectivityReference
This compound FFA4/GPR120HumanCalcium Mobilization7.179 nM>300-fold vs FFA1
FFA4/GPR120MouseCalcium Mobilization8.1~8 nM
FFA4/GPR120RatCalcium Mobilization8.1~8 nM
TUG-1387 FFA4/GPR120Not ApplicableNot ApplicableNo ActivityNo ActivityNot Applicable

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to validate the antagonistic activity of this compound and the lack of activity of TUG-1387 on FFA4-mediated calcium release.

  • Cell Culture: Plate cells expressing FFA4 (e.g., Flp-In T-REx 293 cells) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash cells with a suitable assay buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Compound Pre-treatment: Wash the cells to remove excess dye. Add varying concentrations of this compound, TUG-1387, or vehicle control (e.g., DMSO) to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add an FFA4 agonist (e.g., TUG-891 or linoleic acid) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Data Acquisition: Continuously record the fluorescence signal for at least 2-3 minutes following agonist addition.

  • Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Calculate the inhibition by this compound by comparing the peak fluorescence response in the presence and absence of the antagonist. TUG-1387 should show no significant inhibition.

Protocol 2: Receptor Internalization Assay

This protocol assesses the ability of this compound to block agonist-induced internalization of the FFA4 receptor.

  • Cell Culture: Use cells expressing a fluorescently-tagged FFA4 receptor (e.g., hFFA4-eYFP). Plate the cells on a suitable imaging plate (e.g., 96-well imaging plates).

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound, TUG-1387, or vehicle for 15 minutes.

  • Agonist Treatment: Add a known FFA4 agonist (e.g., TUG-891) and incubate for 30 minutes at 37°C to induce receptor internalization.

  • Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde. Image the cells using a high-content imaging system or a confocal microscope.

  • Quantification: Quantify the degree of receptor internalization by measuring the redistribution of fluorescence from the cell surface to intracellular vesicles. In untreated or TUG-1387-treated cells, the agonist will cause a punctate intracellular fluorescence pattern. This compound should block this effect, with fluorescence remaining predominantly at the cell membrane.

Visualizations

FFA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist FFA4 Agonist (e.g., TUG-891) FFA4 FFA4/GPR120 Receptor Agonist->FFA4 Activates AH7614 This compound AH7614->FFA4 Inhibits Gq11 Gαq/11 FFA4->Gq11 Activates PLC PLC Gq11->PLC Ca ↑ [Ca²⁺]i PLC->Ca Response Cellular Response (e.g., Insulin Secretion, Anti-inflammatory Effects) Ca->Response

Caption: FFA4/GPR120 signaling pathway and its inhibition by this compound.

Experimental_Logic cluster_assay Experimental Assay System (FFA4-expressing cells) Agonist FFA4 Agonist Assay Biological Readout Agonist->Assay Elicits Response AH7614 This compound (Antagonist) AH7614->Assay Blocks Response TUG1387 TUG-1387 (Negative Control) TUG1387->Assay No Effect on Response

References

Validation & Comparative

Validating FFAR4 Antagonism: A Comparative Guide to AH-7614 and FFAR4 siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for validating the antagonism of Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120: the pharmacological inhibitor AH-7614 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust target validation in drug discovery and functional studies.

Introduction to FFAR4, this compound, and siRNA Validation

Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It plays a significant role in glucose metabolism, adipogenesis, and mediating anti-inflammatory responses.[2][3] Given its therapeutic potential for conditions like type 2 diabetes and obesity, validating the effects of its modulation is crucial.[4]

This compound is a potent and selective antagonist of FFAR4. It is more specifically described as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit its signaling. It is a valuable tool for acutely blocking FFAR4 activity in various experimental models.

FFAR4 siRNA offers a genetic approach to validation. Small interfering RNAs are molecules that can be introduced into cells to specifically degrade the messenger RNA (mRNA) of a target gene, in this case, FFAR4. This prevents the synthesis of the FFAR4 protein, effectively silencing its function. This method provides a highly specific means of confirming that an observed effect is indeed mediated by the target receptor. Several studies have successfully used both this compound and FFAR4 siRNA in parallel to provide strong evidence for FFAR4's involvement in a biological process.

Comparative Analysis: Pharmacological vs. Genetic Inhibition

The primary distinction between using this compound and FFAR4 siRNA lies in the mechanism of inhibition. This compound provides rapid and reversible blockade of the receptor protein, while siRNA results in a slower, more prolonged, and non-reversible depletion of the receptor protein itself. The following table summarizes the comparative effects of both methods on inhibiting FFAR4-mediated cellular responses, as demonstrated in studies investigating inflammation and lipid accumulation.

ParameterThis compound (Pharmacological Antagonist)FFAR4 siRNA (Genetic Knockdown)Key Insights
Mechanism Negative Allosteric Modulator; blocks agonist-induced signaling.Post-transcriptional gene silencing; prevents receptor protein synthesis.Complementary mechanisms targeting the protein vs. its expression.
Onset of Action Rapid (minutes to hours).Slow (24-72 hours required for protein depletion).This compound is suited for studying acute signaling events.
Duration of Effect Reversible upon washout.Prolonged and non-reversible within the experimental timeframe.siRNA is ideal for longer-term studies.
Specificity High selectivity for FFAR4 over FFAR1, but potential for off-target effects at high concentrations.Highly specific to the FFAR4 mRNA sequence, minimizing off-target protein effects.siRNA provides superior target specificity.
Validation Example 1: Anti-inflammatory Effect Abolished the anti-inflammatory effects of the FFAR4 agonist GW9508 in urothelial cells.Transfection with FFAR4 siRNA also abolished the anti-inflammatory effect of GW9508.Both methods confirm FFAR4's role in the anti-inflammatory pathway.
Validation Example 2: Lipid Accumulation Attenuated the inhibitory effect of Docosahexaenoic acid (DHA) on lipid accumulation in hepatocytes.Transfection with FFAR4 siRNA similarly blunted the effect of DHA on lipid accumulation.Convergent results strongly validate FFAR4 as the mediator.

Signaling Pathways and Experimental Workflow

To effectively utilize these tools, it is essential to understand the underlying signaling pathways and the experimental logic for validation.

FFAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Long-Chain Fatty Acids (e.g., DHA) ffar4 FFAR4 (GPR120) agonist->ffar4 gq11 Gαq/11 ffar4->gq11 activates beta_arrestin β-Arrestin-2 ffar4->beta_arrestin recruits ah7614 This compound (NAM) ah7614->ffar4 inhibits plc PLC gq11->plc erk ERK Phosphorylation beta_arrestin->erk tak1 TAK1 Inhibition beta_arrestin->tak1 ca_increase ↑ Intracellular Ca²⁺ plc->ca_increase glp1 GLP-1 Secretion ca_increase->glp1 glucose_uptake Glucose Uptake ca_increase->glucose_uptake anti_inflammatory Anti-inflammatory Effects tak1->anti_inflammatory siRNA FFAR4 siRNA mRNA FFAR4 mRNA siRNA->mRNA binds ribosome Ribosome mRNA->ribosome translation degradation mRNA Degradation mRNA->degradation ribosome->ffar4 synthesis Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_assay Assay cluster_validation Validation & Analysis start Culture Target Cells (e.g., HEK293, Macrophages) split Split into 3 Groups start->split group1 Group 1: Control (Vehicle/Scramble siRNA) split->group1 group2 Group 2: This compound Treatment (Pre-incubation) split->group2 group3 Group 3: FFAR4 siRNA (Transfection for 48h) split->group3 stimulate Stimulate all groups with FFAR4 Agonist (e.g., TUG-891, DHA) group1->stimulate group2->stimulate group3->stimulate measure Measure FFAR4-mediated Response (e.g., Ca²⁺ flux, β-arrestin recruitment, gene expression) stimulate->measure analysis Compare Responses: Group 1 vs. Group 2 Group 1 vs. Group 3 measure->analysis conclusion Conclusion: Inhibition of response in Groups 2 & 3 validates FFAR4's role analysis->conclusion

References

A Head-to-Head Comparison of AH-7614 and TUG-891 in FFAR4 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for elucidating the complex roles of the free fatty acid receptor 4 (FFAR4), a key player in metabolic and inflammatory diseases. This guide provides an objective comparison of two widely used modulators of FFAR4, the antagonist AH-7614 and the agonist TUG-891, with supporting data from functional assays.

Free fatty acid receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor that is activated by long-chain fatty acids. Its role in regulating glucose metabolism, insulin sensitivity, and inflammation has made it an attractive target for therapeutic intervention in conditions such as type 2 diabetes and obesity. TUG-891 is a potent and selective synthetic agonist of FFAR4, widely used to probe the receptor's function.[1][2][3][4] Conversely, this compound is a potent and selective antagonist of FFAR4, often described as an inverse agonist or a negative allosteric modulator, making it an invaluable tool for blocking receptor activity.[5]

Quantitative Comparison of this compound and TUG-891

The functional activities of this compound and TUG-891 have been characterized in various in vitro assays. The following table summarizes their potency in key functional assays, providing a direct comparison for researchers selecting compounds for their studies.

CompoundAssay TypeSpeciesAgonist UsedPotency (pIC50/pEC50)
TUG-891 Calcium MobilizationHuman-7.6
β-Arrestin-2 RecruitmentHuman-7.5
This compound Calcium MobilizationHumanTUG-891 (500 nM)8.13 ± 0.08
β-Arrestin-2 RecruitmentHumanTUG-891 (500 nM)7.55 ± 0.07
Receptor InternalizationHumanTUG-891 (3 µM)7.70 ± 0.10
Calcium MobilizationMouseTUG-891 (500 nM)Not Reported
β-Arrestin-2 RecruitmentMouseTUG-891 (500 nM)7.93 ± 0.06

FFAR4 Signaling Pathways and Assay Workflow

FFAR4 activation initiates a cascade of intracellular signaling events. The primary signaling pathways involve the activation of Gq/11 proteins, leading to an increase in intracellular calcium, as well as the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. The following diagrams illustrate the major signaling pathways of FFAR4 and a typical workflow for a functional assay.

FFAR4_Signaling_Pathway FFAR4 Signaling Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling FFAR4 FFAR4 Gq11 Gαq/11 FFAR4->Gq11 G protein coupling bArrestin β-Arrestin FFAR4->bArrestin Recruitment PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Internalization Receptor Internalization bArrestin->Internalization ERK ERK Signaling bArrestin->ERK Ligand TUG-891 (Agonist) Ligand->FFAR4 Antagonist This compound (Antagonist) Antagonist->FFAR4

FFAR4 Signaling Pathways

Functional_Assay_Workflow General Workflow for FFAR4 Functional Assays start Start cell_culture Cell Culture (e.g., HEK293, CHO expressing FFAR4) start->cell_culture plate_cells Plate Cells in Microplate cell_culture->plate_cells pretreatment Pre-treat with Antagonist (this compound) or Vehicle plate_cells->pretreatment compound_prep Prepare Compounds (this compound, TUG-891) compound_prep->pretreatment stimulation Stimulate with Agonist (TUG-891) pretreatment->stimulation readout Measure Signal (e.g., Fluorescence, Luminescence) stimulation->readout analysis Data Analysis (pIC50 / pEC50 determination) readout->analysis end End analysis->end

FFAR4 Functional Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols used to generate the data in this guide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFAR4.

  • Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human or mouse FFAR4 are commonly used.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

    • Probenecid (optional, to prevent dye leakage).

  • Protocol Outline:

    • Cell Plating: Seed FFAR4-expressing cells into black, clear-bottom 96-well or 384-well plates and culture overnight.

    • Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye solution in assay buffer for a specified time (e.g., 1 hour) at 37°C.

    • Compound Addition:

      • For antagonist testing, pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

      • Place the plate in a fluorescence microplate reader (e.g., FLIPR®, FlexStation®).

      • Inject varying concentrations of the agonist TUG-891 and immediately measure the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence, indicative of intracellular calcium levels, is used to determine the pEC50 for the agonist or the pIC50 for the antagonist.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between FFAR4 and β-arrestin, a key event in receptor desensitization and signaling.

  • Assay Principle: Commonly employed techniques include Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC) assays (e.g., PathHunter®). In these assays, FFAR4 and β-arrestin are tagged with a donor and acceptor molecule (for BRET) or two inactive enzyme fragments (for EFC). Agonist-induced proximity of the two proteins results in a detectable signal.

  • Cell Lines: HEK293 or CHO cells co-expressing tagged versions of FFAR4 and β-arrestin-2.

  • Reagents:

    • Substrate for the luminescent or fluorescent reporter (e.g., coelenterazine for Rluc-tagged proteins in BRET).

    • Assay buffer.

  • Protocol Outline:

    • Cell Plating: Plate the engineered cells in white or black microplates.

    • Compound Addition:

      • For antagonist evaluation, pre-incubate cells with this compound.

      • Add TUG-891 to stimulate the receptor.

    • Signal Detection: After an incubation period, add the substrate and measure the luminescence or fluorescence.

    • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. This data is used to calculate pEC50 for the agonist or pIC50 for the antagonist.

Conclusion

Both this compound and TUG-891 are indispensable tools for the study of FFAR4. TUG-891 serves as a potent activator, enabling the investigation of downstream signaling and physiological effects. This compound acts as a powerful antagonist, allowing for the specific blockade of these effects and confirming the involvement of FFAR4. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at unraveling the therapeutic potential of targeting FFAR4.

References

Comparative Analysis of AH-7614 as a Blocker of Linoleic Acid-Induced FFAR4 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of AH-7614, a selective antagonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of FFAR4, particularly in the context of its activation by the endogenous ligand, linoleic acid.

This compound has been identified as a potent and selective antagonist of FFAR4, effectively blocking the receptor's activation by both endogenous fatty acids, such as the omega-6 polyunsaturated fatty acid linoleic acid, and synthetic agonists.[1][2] Its utility in studying the physiological and pathological roles of FFAR4 is significant, given the receptor's involvement in metabolic diseases, inflammation, and cancer.[3][4][5] This guide will compare this compound with other FFAR4 modulators, detail experimental protocols for its use, and visualize the relevant signaling pathways and experimental workflows.

Comparative Efficacy of FFAR4 Modulators

The following table summarizes the quantitative data on the potency of this compound in comparison to other known FFAR4 modulators. The data is primarily presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration, indicating the antagonist's potency.

CompoundModulator TypeSpeciesAssay TypeAgonistpIC50 / pEC50SelectivityReference
This compound Antagonist (NAM)HumanCalcium Mobilizationα-Linolenic Acid7.51 ± 0.08Selective for FFAR4 over FFAR1 (pIC50 < 4.6)
HumanCalcium MobilizationTUG-8918.13 ± 0.08
Humanβ-arrestin Recruitmentα-Linolenic Acid7.66 ± 0.05
Humanβ-arrestin RecruitmentTUG-8917.55 ± 0.07
MouseCalcium Mobilizationα-Linolenic Acid8.05 ± 0.08
MouseCalcium MobilizationTUG-8917.93 ± 0.06
RatNot SpecifiedNot Specified8.1
TUG-1387 Inactive AnalogNot ApplicableNot ApplicableNot ApplicableNo activity at FFAR4Used as a negative control
TUG-891 AgonistHumanNot SpecifiedNot ApplicablepEC50 ~7.5Full agonist
GSK137647A AgonistNot SpecifiedNot SpecifiedNot ApplicableNot SpecifiedSynthetic agonist

NAM: Negative Allosteric Modulator

FFAR4 Signaling Pathway and Inhibition by this compound

Upon activation by ligands such as linoleic acid, FFAR4 can initiate multiple downstream signaling cascades. The primary pathway involves coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). FFAR4 activation can also lead to the recruitment of β-arrestin 2, which can mediate distinct signaling events and receptor internalization. In some contexts, FFAR4 signaling has been shown to involve the PI3K/Akt pathway. This compound, acting as a negative allosteric modulator, binds to a site on the receptor distinct from the agonist binding site and inhibits these downstream signaling events.

FFAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA Linoleic Acid FFAR4 FFAR4 LA->FFAR4 Activates Gq11 Gαq/11 FFAR4->Gq11 Couples to PI3K PI3K FFAR4->PI3K beta_arrestin β-arrestin 2 FFAR4->beta_arrestin Recruits AH7614 This compound AH7614->FFAR4 Inhibits (NAM) PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream beta_arrestin->Downstream

Caption: FFAR4 signaling pathway initiated by linoleic acid and inhibited by this compound.

Experimental Protocols

A common method to assess the antagonistic activity of compounds like this compound on linoleic acid-induced FFAR4 activation is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol: In Vitro Calcium Mobilization Assay

  • Cell Culture:

    • Culture cells stably expressing human FFAR4 (e.g., HEK293 or U2OS cells) in appropriate growth medium.

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or Calcium-5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the growth medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates for 45-60 minutes at 37°C in the dark to allow for dye uptake.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the antagonist (this compound) and the agonist (linoleic acid) in the assay buffer.

    • To determine the antagonist's potency, add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add a fixed concentration of linoleic acid (typically at its EC80 concentration to ensure a robust signal) to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds). The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which can then be converted to a pIC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed FFAR4-expressing cells in microplates B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Pre-incubate cells with this compound C->E D Prepare antagonist (this compound) and agonist (Linoleic Acid) dilutions D->E F Measure baseline fluorescence E->F G Add Linoleic Acid to stimulate cells F->G H Record fluorescence change over time G->H I Calculate fluorescence response H->I J Plot dose-response curve I->J K Determine pIC50 value J->K

Caption: Workflow for a calcium mobilization assay to test FFAR4 antagonism.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of FFAR4. Its high potency and selectivity make it a reliable antagonist for in vitro and in vivo studies to block the effects of linoleic acid and other FFAR4 agonists. The provided data and protocols offer a guide for researchers to effectively utilize this compound in their experimental designs to further elucidate the complex biology of the FFAR4 receptor. When using this compound, it is advisable to include a structurally related but inactive control compound, such as TUG-1387, to ensure that the observed effects are specifically due to FFAR4 antagonism.

References

Comparative Analysis of AH-7614's Antagonistic Effects on Human versus Mouse FFAR4

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Metabolic and Inflammatory Disease Drug Discovery

This guide provides a detailed comparison of the pharmacological effects of AH-7614, a selective antagonist of the Free Fatty Acid Receptor 4 (FFAR4), on the human and mouse orthologs of the receptor. FFAR4, also known as GPR120, is a G protein-coupled receptor that mediates the signaling of long-chain fatty acids, playing crucial roles in glucose homeostasis, insulin sensitivity, and inflammation. As a widely used research tool, understanding the species-specific differences in the activity of this compound is critical for the translation of preclinical findings.

Quantitative Comparison of this compound Potency

This compound exhibits a notable difference in potency between human (hFFAR4) and mouse (mFFAR4) receptors. The compound generally displays higher potency at the mouse receptor. The inhibitory potency of this compound, expressed as pIC50 values, varies depending on the agonist being antagonized, a phenomenon known as "probe-dependence."[1] This is a key characteristic of this compound as a negative allosteric modulator.[1]

Below are summary tables of the antagonistic potency of this compound against different agonists in two key functional assays: calcium mobilization and β-arrestin recruitment.

Table 1: Antagonism of Agonist-Induced Calcium Mobilization by this compound

SpeciesAgonistCell LinepIC50 (mean ± SEM)
Humanα-Linolenic acid (aLA)Flp-In T-REx 2937.51 ± 0.08
HumanTUG-891Flp-In T-REx 2938.13 ± 0.08
Mouseα-Linolenic acid (aLA)Flp-In T-REx 2938.1 (reported)
MouseTUG-891Flp-In T-REx 2938.1 (reported)

Data sourced from Watterson et al., 2017.[2]

Table 2: Antagonism of Agonist-Induced β-Arrestin-2 Recruitment by this compound

SpeciesAgonistCell LinepIC50 (mean ± SEM)
Humanα-Linolenic acid (aLA)HEK293T7.66 ± 0.05
HumanTUG-891HEK293T7.55 ± 0.07
Mouseα-Linolenic acid (aLA)HEK293T8.05 ± 0.08
MouseTUG-891HEK293T7.93 ± 0.06

Data sourced from Watterson et al., 2017.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical FFAR4 signaling pathway leading to calcium mobilization and β-arrestin recruitment, along with the workflows for the respective assays used to characterize this compound.

FFAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., aLA, TUG-891) FFAR4 hFFAR4 / mFFAR4 Agonist->FFAR4 Activates Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-Arrestin FFAR4->beta_arrestin Recruits AH7614 This compound (Antagonist) AH7614->FFAR4 Inhibits (NAM) PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Release Ca_ER Ca2+ Downstream Downstream Signaling Ca_cyto->Downstream PKC->Downstream

FFAR4 Signaling Pathways

Calcium_Mobilization_Workflow start Seed Flp-In T-REx 293 cells expressing h/mFFAR4 induce Induce FFAR4 expression (e.g., with doxycycline) start->induce load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) induce->load pretreat Pre-treat with this compound or vehicle (DMSO) load->pretreat stimulate Stimulate with agonist (e.g., aLA or TUG-891) pretreat->stimulate measure Measure fluorescence intensity (indicator of [Ca2+]i) stimulate->measure analyze Analyze data to determine IC50 values measure->analyze

Calcium Mobilization Assay Workflow

Beta_Arrestin_Workflow start Co-transfect HEK293T cells with h/mFFAR4-eYFP and β-arrestin-2-Renilla luciferase plate Plate cells in 96-well plates start->plate pretreat Pre-treat with this compound or vehicle plate->pretreat stimulate Stimulate with agonist pretreat->stimulate measure Measure BRET signal stimulate->measure analyze Analyze data to determine IC50 values measure->analyze

β-Arrestin Recruitment Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following the activation of FFAR4, which couples to the Gαq/11 signaling pathway.

  • Cell Culture and Plating: Flp-In T-REx 293 cells stably expressing either human or mouse FFAR4 are cultured in appropriate media. For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and cultured to allow adherence.

  • Receptor Expression Induction: Expression of the FFAR4 receptor is induced by treating the cells with an inducing agent, such as doxycycline, for a specified period (e.g., 24 hours) prior to the assay.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS with HEPES and probenecid) for approximately 1 hour at room temperature in the dark.[3] Probenecid is often included to prevent the leakage of the dye from the cells.

  • Compound Preparation and Addition: Serial dilutions of this compound are prepared. The dye solution is removed, and cells are washed. The cells are then pre-incubated with different concentrations of this compound or vehicle (e.g., DMSO) for a short period (e.g., 15 minutes).

  • Agonist Stimulation and Signal Detection: A fixed concentration of an FFAR4 agonist (e.g., α-linolenic acid or TUG-891) is added to the wells. The fluorescence intensity is immediately and kinetically measured using a fluorescence plate reader (e.g., FlexStation). The change in fluorescence corresponds to the change in intracellular calcium levels.

  • Data Analysis: The peak fluorescence response is measured and normalized to the response in the absence of the antagonist. The concentration-response curves for this compound are plotted, and the IC50 values are calculated using non-linear regression.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor, a key event in receptor desensitization and signaling. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are transiently co-transfected with plasmids encoding for the FFAR4 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: After transfection (e.g., 24 hours), the cells are seeded into white, 96-well microplates.

  • Compound Incubation: Approximately 48 hours post-transfection, the culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS). Cells are then pre-incubated with various concentrations of this compound or vehicle for a defined period.

  • Agonist Stimulation: An FFAR4 agonist is added to the wells to stimulate receptor activation and subsequent β-arrestin recruitment.

  • BRET Signal Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor (RLuc) and the acceptor (YFP) are measured at their respective wavelengths using a plate reader capable of detecting BRET signals.

  • Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The net BRET signal is determined by subtracting the background BRET ratio. Concentration-response curves are generated to determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin recruitment.

Conclusion

This compound is a potent and selective antagonist of FFAR4, but its inhibitory activity demonstrates clear species-dependent differences, with higher potency observed for the mouse receptor in the assays presented. Furthermore, its characterization as a negative allosteric modulator with probe-dependent effects highlights the importance of carefully selecting agonists and considering the specific assay endpoint when interpreting data. For researchers utilizing this compound to probe FFAR4 function, particularly in translational studies, awareness of these differences between human and mouse FFAR4 is paramount for the accurate interpretation of experimental results and their implications for human physiology and disease.

References

TUG-1387: The Inactive Analog for Validating AH-7614-Mediated FFA4 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the physiological and pathological roles of the free fatty acid receptor 4 (FFA4), formerly known as GPR120, the use of well-characterized pharmacological tools is paramount. This guide provides a comparative analysis of the selective FFA4 antagonist, AH-7614, and its structurally similar but functionally inactive analog, TUG-1387. The inclusion of TUG-1387 as a negative control is critical for unequivocally attributing observed experimental effects to the specific antagonism of FFA4 by this compound.

This compound is a potent and selective antagonist of FFA4, a G protein-coupled receptor activated by medium and long-chain fatty acids.[1][2][3][4] It has been instrumental in elucidating the role of FFA4 in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis.[1] To ensure the specificity of experimental findings, TUG-1387 was developed as a close structural analog of this compound that is devoid of activity at FFA4. This allows researchers to differentiate between on-target effects of FFA4 antagonism and potential off-target effects of the chemical scaffold.

Comparative Analysis of In Vitro Activity

Experimental data demonstrates the potent antagonistic activity of this compound at the human FFA4 receptor, while TUG-1387 shows no activity. The following tables summarize the comparative inhibitory concentrations (pIC50) of this compound and the lack of effect of TUG-1387 in key in vitro assays.

Table 1: Antagonism of TUG-891-induced β-arrestin-2 Recruitment at hFFA4

CompoundpIC50 (M)
This compound8.13 ± 0.08
TUG-1387No effect

Data from Watterson et al., 2017.

Table 2: Inhibition of α-Linolenic Acid (aLA)-induced Calcium Release at hFFA4

CompoundpIC50 (M)
This compound7.51 ± 0.08
TUG-1387No effect

Data from Watterson et al., 2017.

Table 3: Blockade of TUG-891-mediated FFA4 Internalization

CompoundpIC50 (M)
This compound7.70 ± 0.10
TUG-1387No effect

Data from Watterson et al., 2017.

Table 4: Inhibition of TUG-891-induced Inositol Monophosphate (IP1) Accumulation

CompoundEffect at 10 µM
This compoundComplete Blockade
TUG-1387No effect

Data from Watterson et al., 2017.

Signaling Pathways of FFA4

FFA4 activation by agonists such as α-linolenic acid or the synthetic agonist TUG-891 can initiate downstream signaling through two primary pathways. The diagram below illustrates these pathways, which are effectively blocked by this compound but not by TUG-1387.

FFA4_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_antagonist FFA4 FFA4 Receptor Gq11 Gαq/11 FFA4->Gq11 Activates Arrestin β-Arrestin-2 FFA4->Arrestin Recruits Agonist Agonist (e.g., TUG-891, α-LA) Agonist->FFA4 Binds PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Internalization Receptor Internalization Arrestin->Internalization ERK ERK1/2 Activation Arrestin->ERK AH7614 This compound AH7614->FFA4 Blocks TUG1387 TUG-1387 (Inactive) TUG1387->FFA4 No Effect

Caption: FFA4 signaling pathways and points of inhibition.

Experimental Workflow for Comparative Analysis

To validate that an observed cellular or physiological response is mediated by FFA4 antagonism, a comparative experimental workflow including TUG-1387 as a negative control is essential.

Experimental_Workflow cluster_conditions Experimental Groups cluster_results Expected Outcomes start Start: FFA4-expressing cell line or animal model control Vehicle Control start->control agonist Agonist Only (e.g., TUG-891) start->agonist ah7614 This compound + Agonist start->ah7614 tug1387 TUG-1387 + Agonist start->tug1387 assay Perform Functional Assay (e.g., Calcium flux, Gene expression) control->assay agonist->assay ah7614->assay tug1387->assay res_control Basal Activity assay->res_control res_agonist Increased Activity assay->res_agonist res_ah7614 Activity Blocked assay->res_ah7614 res_tug1387 Activity Unchanged assay->res_tug1387 conclusion Conclusion: Effect is FFA4-specific res_control->conclusion res_agonist->conclusion res_ah7614->conclusion res_tug1387->conclusion

Caption: Workflow for validating FFA4-specific effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following protocols are based on those described in Watterson et al., 2017.

β-Arrestin-2 Recruitment Assay
  • Cell Culture: HEK293T cells are transiently co-transfected with human FFA4-eYFP and β-arrestin-2–Renilla luciferase constructs.

  • Compound Preparation: this compound and TUG-1387 are prepared in appropriate concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are pre-incubated with varying concentrations of this compound, TUG-1387, or vehicle control for 15 minutes.

    • An EC80 concentration of an FFA4 agonist (e.g., 500 nM TUG-891) is added to stimulate the receptor.

    • Luciferase activity is measured following the addition of a luciferase substrate.

  • Data Analysis: Data is normalized to the response of the agonist alone, and pIC50 values are calculated using a non-linear regression model.

Intracellular Calcium Mobilization Assay
  • Cell Culture: Flp-In T-REx 293 cells stably expressing human FFA4-eYFP are induced with a tetracycline-inducible system.

  • Calcium Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Dye-loaded cells are pre-treated with this compound, TUG-1387, or vehicle for 15 minutes.

    • The baseline fluorescence is recorded.

    • An FFA4 agonist (e.g., 50 µM α-linolenic acid or 500 nM TUG-891) is added, and the change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is quantified and normalized. pIC50 values for the antagonists are determined by fitting the data to a dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay
  • Cell Culture: Cells expressing human FFA4 (e.g., hFFA4-mVenus) are used.

  • Assay Procedure:

    • Cells are seeded and allowed to adhere.

    • Cells are pre-treated with 10 µM this compound, 10 µM TUG-1387, or vehicle.

    • A dose-response of an FFA4 agonist (e.g., TUG-891) is added, and cells are incubated to allow for IP1 accumulation.

    • The reaction is stopped, and cells are lysed.

    • The concentration of IP1 is determined using a competitive immunoassay kit (e.g., HTRF).

  • Data Analysis: The amount of IP1 produced is plotted against the agonist concentration to assess the inhibitory effect of this compound and the lack of effect of TUG-1387.

Conclusion

The availability of the inactive analog TUG-1387 provides a critical tool for researchers studying FFA4. By incorporating TUG-1387 as a negative control alongside the potent antagonist this compound, studies can more definitively attribute observed biological effects to the specific modulation of the FFA4 receptor. This rigorous approach is essential for advancing our understanding of FFA4 biology and its potential as a therapeutic target.

References

Safety Operating Guide

Proper Disposal Procedures for AH-7614: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of AH-7614, a potent and selective FFA4 (GPR120) antagonist. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to multiple Safety Data Sheets (SDS), general laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1] For eye contact, flush with large amounts of water and seek medical attention if irritation persists.

  • Avoid Inhalation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite.[1] Decontaminate the surface with alcohol and dispose of the contaminated materials as outlined in the procedures below.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Name 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide[2]
CAS Number 6326-06-3
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.43 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO (up to 50 mg/ml) and Ethanol (up to 8 mg/ml with warming)
Hazard Classification Not a hazardous substance or mixture
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA)

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the disposal of this compound from a laboratory setting.

3.1. Waste Identification and Segregation

  • Identify Waste: Identify all materials contaminated with this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves).

    • Spill cleanup materials.

  • Segregate Waste: Although not classified as hazardous, it is best practice to segregate chemical waste from general laboratory trash to ensure proper disposal. Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, acids, bases) unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.

3.2. Waste Collection and Storage

  • Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealable container. For liquid waste, use a compatible, leak-proof container. The original product container is often a suitable choice for waste.

  • Labeling: Label the waste container clearly as "this compound Waste" or with its full chemical name. Include the date when the first waste was added. Proper labeling is essential for waste management personnel.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.

3.3. Final Disposal

  • Consult Institutional Guidelines: Before final disposal, consult your institution's specific chemical waste disposal guidelines. Your EHS office will provide the definitive procedure for your location.

  • Small Quantities: For very small research quantities, some safety data sheets suggest that it may be permissible to dispose of them with household waste. However, this should be confirmed with your institution's EHS guidelines.

  • Waste Pickup: For larger quantities or as a general rule, arrange for the disposal of the collected this compound waste through your institution's chemical waste management program. Contact your EHS office to schedule a pickup.

  • Contaminated Packaging: The original packaging that is not contaminated can typically be disposed of as regular trash after ensuring it is empty. For contaminated packaging, it should be disposed of in the same manner as the chemical waste itself, in accordance with local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

AH7614_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Process cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE start->ppe spill_prep Prepare for Spill Contingency ppe->spill_prep spill Spill Occurs spill_prep->spill If spill happens waste_gen Generate this compound Waste identify Identify Contaminated Materials waste_gen->identify segregate Segregate from Hazardous Waste identify->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store consult Consult Institutional EHS Guidelines store->consult dispose Dispose via EHS Pickup consult->dispose absorb Absorb with Inert Material spill->absorb decontaminate Decontaminate Area absorb->decontaminate spill_dispose Dispose of Cleanup Materials as this compound Waste decontaminate->spill_dispose spill_dispose->collect

Caption: Workflow for the safe handling and disposal of this compound waste.

Disposal_Decision_Tree start Is this compound Waste Generated? is_hazardous Is the waste mixed with a hazardous substance? start->is_hazardous follow_hazardous Follow Hazardous Waste Disposal Protocol is_hazardous->follow_hazardous Yes follow_non_hazardous Follow Non-Hazardous (this compound) Disposal Protocol is_hazardous->follow_non_hazardous No consult_ehs Consult Institutional EHS for Guidance follow_hazardous->consult_ehs follow_non_hazardous->consult_ehs

Caption: Decision tree for segregating this compound waste.

References

Personal protective equipment for handling AH-7614

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for AH-7614

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Compound Information:

This compound is a selective antagonist for the free fatty acid receptor 4 (FFA4/GPR120) and is utilized in research related to metabolic diseases and inflammation.[1][2][3] It is supplied as an off-white or crystalline solid.[1]

PropertyValueSource
CAS Number 6326-06-3
Molecular Formula C₂₀H₁₇NO₃S
Molecular Weight 351.4 g/mol
Solubility Soluble in DMSO (up to 100 mM), dimethyl formamide (~30 mg/ml), and ethanol (up to 8 mg/ml with warming). Sparingly soluble in aqueous buffers.
Storage Store at -20°C for long-term stability (up to 4 years as a solid). Solutions in DMSO or ethanol can be stored at -20°C for up to one month.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. One supplier notes that the SDS is sent via email to the purchasing institution. Therefore, this material should be treated as hazardous until more information is available. The following guidelines are based on general laboratory safety protocols for handling research chemicals of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

I. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines recommended PPE for various laboratory procedures involving this compound.

ProcedureEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solid compound Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double gloving recommended).Laboratory coat.N95 or higher-rated respirator if weighing outside of a chemical fume hood or ventilated balance enclosure.
Preparing stock solutions Chemical splash goggles or a face shield.Nitrile or neoprene gloves (double gloving recommended).Laboratory coat.Work in a certified chemical fume hood.
Cell culture and in vitro assays Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required if working in a biological safety cabinet.
II. Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

A. Pre-Handling Procedures:

  • Consult the SDS: If available from the supplier, thoroughly review the Safety Data Sheet for this compound.

  • Gather all necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare the workspace: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Assemble all materials: Have all necessary equipment and reagents (e.g., solvents, vials, pipettes) ready before starting the procedure.

B. Handling Procedures:

  • Weighing the compound:

    • Perform in a ventilated balance enclosure or a chemical fume hood to minimize inhalation of the powder.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Preparing stock solutions:

    • Conduct all solution preparation within a certified chemical fume hood.

    • Add the solvent slowly to the solid to avoid splashing.

    • If warming is required for dissolution, use a controlled heating method such as a water bath.

  • Use in experiments:

    • When adding the compound to cell cultures or other experimental systems, handle the stock solution with care to prevent spills and aerosols.

    • Clearly label all tubes and plates containing this compound.

C. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Decontaminate all equipment that came into contact with this compound.

  • Hand washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.

Visualized Workflows and Decision-Making

To further clarify the safety procedures, the following diagrams illustrate the operational workflow and PPE selection process.

Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Review SDS b Gather PPE a->b c Prepare Workspace b->c d Weigh Solid c->d e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate f->g h Dispose of Waste g->h i Wash Hands h->i

Figure 1. A step-by-step workflow for the safe handling of this compound.

PPE_Selection node_proc What is the procedure? node_weigh Weighing solid node_proc->node_weigh  Solid Handling node_sol Preparing solution node_proc->node_sol Liquid Handling   node_assay Cell-based assay node_proc->node_assay In Vitro Use node_ppe_weigh Goggles, double gloves, lab coat, respirator node_weigh->node_ppe_weigh node_ppe_sol Goggles/face shield, double gloves, lab coat, fume hood node_sol->node_ppe_sol node_ppe_assay Safety glasses, gloves, lab coat node_assay->node_ppe_assay

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.